1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene
Description
BenchChem offers high-quality 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-3-fluoro-5-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPGTGGYDNGRCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene, a halogenated aromatic ether with potential applications in pharmaceutical and materials science. In the absence of extensive empirical data for this specific molecule, this guide establishes a robust framework for understanding and determining its solubility. We delve into the foundational thermodynamic principles governing solubility, explore predictive computational models, and provide a detailed, field-proven experimental protocol for the accurate determination of its solubility profile in various solvents. This document is designed to empower researchers to confidently assess the viability of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene in their development pipelines by providing both theoretical and practical guidance.
Introduction: The Significance of Solubility in Drug Discovery and Development
Solubility is a critical physicochemical property that dictates the developability of a chemical entity for a range of applications, most notably in the pharmaceutical industry. For a drug candidate, poor aqueous solubility can lead to low bioavailability, hinder the development of effective formulations, and ultimately cause the failure of a promising therapeutic agent. Therefore, a thorough understanding and accurate measurement of a compound's solubility are paramount in the early stages of research and development.
1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene is a substituted aromatic compound. Its structure, featuring a combination of a bulky hydrophobic bromine atom, a polar fluorine atom, and an ether linkage, suggests a complex solubility profile. The interplay of these functional groups will significantly influence its interactions with different solvents. This guide will provide the necessary tools to elucidate the solubility characteristics of this and similar molecules.
Theoretical Framework for Solubility
The solubility of a substance in a solvent is governed by the balance of intermolecular forces between the solute and solvent molecules and the overall change in Gibbs free energy of the system. The principle of "like dissolves like" provides a foundational, qualitative understanding: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.
For 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene, the molecule possesses both polar and non-polar characteristics. The benzene ring and the isopropyl group are non-polar, while the fluorine, bromine, and ether oxygen introduce some polarity.
Thermodynamic Principles of Solubility
The dissolution process can be described by the change in Gibbs free energy (ΔG):
ΔG = ΔH - TΔS
Where:
-
ΔG is the change in Gibbs free energy
-
ΔH is the change in enthalpy
-
T is the temperature in Kelvin
-
ΔS is the change in entropy
A negative ΔG indicates a spontaneous dissolution process. The enthalpy of solution (ΔH) is determined by the energy required to break solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. The entropy of solution (ΔS) is generally positive as the mixture of solute and solvent is more disordered than the separate components.
Factors Influencing Solubility:
-
Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature. However, the relationship is not always linear and depends on the enthalpy of the solution.
-
Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility. For gaseous solutes, an increase in pressure generally leads to an increase in solubility.
-
pH: For ionizable compounds, pH plays a crucial role in solubility. As 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene is not readily ionizable, pH is expected to have a minimal direct impact on its aqueous solubility.
Predictive Models for Aqueous Solubility
In the absence of experimental data, computational models can provide valuable estimates of a compound's solubility.
The General Solubility Equation (GSE)
The General Solubility Equation (GSE) is a simple yet powerful tool for estimating the aqueous solubility of non-electrolytes. The equation is as follows:
log Sw = 0.5 - 0.01(MP - 25) - log Kow
Where:
-
Sw is the molar aqueous solubility (mol/L)
-
MP is the melting point in degrees Celsius
-
Kow is the octanol-water partition coefficient
To apply the GSE to 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene, the melting point and log Kow would first need to be determined, either experimentally or through prediction.
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models use a compound's structural and physicochemical properties to predict its behavior, including solubility. For halogenated ethers, descriptors such as molecular weight, polarizability, and various quantum chemical parameters can be used to build predictive models. These models are often developed using multilinear regression or machine learning algorithms and can provide accurate predictions for compounds within their applicability domain.
Key Descriptors for Halogenated Aromatic Ethers:
-
Molecular Weight: Generally, an increase in molecular weight leads to a decrease in solubility.
-
logP (Octanol-Water Partition Coefficient): A measure of a compound's lipophilicity. Higher logP values usually correlate with lower aqueous solubility.
-
Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule. A higher TPSA often indicates better aqueous solubility.
-
Hydrogen Bond Donors and Acceptors: The presence of hydrogen bond donors and acceptors can increase aqueous solubility. 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene has hydrogen bond acceptors (the fluorine and oxygen atoms) but no donors.
Physicochemical Properties (Predicted and Inferred from Analogs)
Due to the lack of direct experimental data for 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene, the following table presents a combination of predicted values and data from analogous compounds to provide an estimated profile.
| Property | Predicted/Inferred Value | Rationale/Source |
| Molecular Formula | C9H10BrFO | - |
| Molecular Weight | 233.08 g/mol | - |
| XLogP3 | ~3.5 - 4.0 | Based on similar structures like 1-Bromo-3-isopropoxybenzene (XLogP3 = 3.4) and the addition of a fluorine atom. |
| Topological Polar Surface Area | ~18.5 Å2 | The ether oxygen and fluorine atom are the primary contributors. |
| Hydrogen Bond Donors | 0 | No hydrogen atoms are bonded to electronegative atoms. |
| Hydrogen Bond Acceptors | 2 | The ether oxygen and the fluorine atom can act as hydrogen bond acceptors. |
| Aqueous Solubility | Poorly soluble | Halogenated aromatic compounds are generally poorly soluble in water. |
| Organic Solvent Solubility | Soluble | Expected to be soluble in common organic solvents like methanol, ethanol, acetone, and THF. |
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.
Rationale for the Shake-Flask Method
This method is preferred for its reliability and its direct measurement of thermodynamic equilibrium. By ensuring that excess solid is present, the resulting solution is saturated, and the measured concentration represents the true solubility at that temperature.
Detailed Experimental Protocol
Materials:
-
1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene (solid)
-
Solvents of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, etc.)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Workflow Diagram:
Caption: Workflow for solubility determination using the shake-flask method.
Step-by-Step Procedure:
-
Preparation: Accurately weigh an excess amount of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene into a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Then, centrifuge the vials to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Prepare a series of dilutions of the filtered sample. Analyze the diluted samples using a validated HPLC method with UV detection. The concentration of the compound is determined by comparing the peak area to a standard curve prepared from known concentrations of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene.
HPLC Method for Quantification
A reverse-phase HPLC method is suitable for the analysis of this aromatic compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (to be determined by a UV scan).
-
Quantification: A calibration curve should be generated using at least five standards of known concentrations. The curve should have a correlation coefficient (r²) of >0.99.
Safety and Handling
Potential Hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Precautions:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Wear safety glasses with side shields or goggles.
-
Wear a lab coat.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene. By combining theoretical principles with a detailed, practical experimental protocol, researchers are equipped to generate the critical solubility data needed for informed decision-making in drug discovery and other research endeavors. The methodologies outlined herein are robust and can be adapted for the characterization of other novel chemical entities with limited available data.
References
-
Wikipedia. (n.d.). Solubility. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-3-chloro-5-fluorobenzene. Retrieved from [Link]
- Ran, Y., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Computer Sciences, 41(2), 354–357.
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Solubility of Things. (n.d.). 1-Bromo-3-fluorobenzene. Retrieved from [Link]
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Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
- Zhang, X., et al. (2012). QSPR models of n-octanol/water partition coefficients and aqueous solubility of halogenated methyl-phenyl ethers by DFT method. Chemosphere, 86(6), 619-625.
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Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]
- Ali, M. A. (2009). Resolution and Quantification of Ring Type Aromatics by HPLC Method Using n-Hexane Elution.
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Chemaxon. (n.d.). Theory of aqueous solubility prediction. Retrieved from [Link]
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Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
- Garkani-Nejad, Z., et al. (2005). WHIM-3D-QSPR APPROACH FOR PREDICTING AQUEOUS SOLUBILITY OF CHLORINATED HYDROCARBONS.
- Yoshitake, T., et al. (2008). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Luminescence, 23(1), 27-33.
- Sinko, P. J. (2011). Principles of Solubility.
- Yalkowsky, S. H. (2014). Comments on prediction of the aqueous solubility using the general solubility equation (GSE) versus a genetic algorithm and a support vector machine model. Journal of the Serbian Chemical Society, 79(10), 1281-1284.
-
PubChem. (n.d.). 1-Bromo-3-isopropoxybenzene. Retrieved from [Link]
- Yang, P., et al. (2003). QSPR models for physicochemical properties of polychlorinated diphenyl ethers. The Science of the total environment, 305(1-3), 65-76.
-
Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]
-
Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]
- Yin, C. (2002). Prediction and application in QSPR of aqueous solubility of sulfur-containing aromatic esters using GA-based MLR with quantum descriptors.
- Dressman, J., et al. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 20(3), 6-12.
-
WUR eDepot. (2021, April 30). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]
- Jain, N., & Yalkowsky, S. H. (2001). Estimation of Aqueous Solubility By The General Solubility Equation (GSE) The Easy Way.
-
MDPI. (2022, July 19). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications. Retrieved from [Link]
- Palmer, D. S., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.
-
SciSpace. (1995, July 27). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]
-
JoVE. (2020, March 26). Video: Solubility - Concept. Retrieved from [Link]
- Carl ROTH. (n.d.). *
An In-depth Technical Guide to the Synthesis and Application of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and strategic applications of 1-bromo-3-fluoro-5-(propan-2-yloxy)benzene and its derivatives. This trifunctionalized aromatic scaffold is a key building block in modern medicinal chemistry, offering a versatile platform for the development of novel therapeutics, particularly in the realm of protein kinase inhibitors. We will delve into the mechanistic rationale behind the synthetic strategies, provide detailed experimental protocols, and explore the derivatization of this core structure through contemporary cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable chemical entity in their work.
Introduction: The Strategic Importance of Fluorinated Aryl Ethers in Drug Discovery
The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeation, and binding affinity.[1] The 1-bromo-3-fluoro-5-(propan-2-yloxy)benzene scaffold combines three crucial functionalities: a bromine atom, a fluorine atom, and an isopropoxy group. This unique arrangement offers a powerful toolkit for medicinal chemists:
-
The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[2]
-
The fluorine atom modulates the electronic properties of the aromatic ring, influencing pKa and improving metabolic stability.[1]
-
The isopropoxy group enhances lipophilicity and can engage in favorable hydrophobic interactions within protein binding pockets.
This guide will provide a detailed roadmap for the synthesis and utilization of this high-value scaffold.
Synthesis of the Core Scaffold: 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene
The synthesis of the target compound is a multi-step process that requires careful control of regioselectivity. The overall synthetic strategy involves the preparation of a key intermediate, 3-bromo-5-fluorophenol, followed by the introduction of the isopropoxy group via a Williamson ether synthesis.
Synthesis of the Key Intermediate: 3-Bromo-5-fluorophenol
The synthesis of 3-bromo-5-fluorophenol can be approached from 3-fluoroaniline, which is commercially available. The process involves diazotization of the aniline followed by hydrolysis to the corresponding phenol, and subsequent regioselective bromination.
Step 1: Synthesis of 3-Fluorophenol from 3-Fluoroaniline
3-Fluorophenol can be prepared from 3-fluoroaniline via a diazotization-hydrolysis reaction.[3] The amino group of 3-fluoroaniline is converted to a diazonium salt using a nitrite source in an acidic medium, which is then hydrolyzed to the phenol.
Experimental Protocol: Synthesis of 3-Fluorophenol
-
Materials: 3-fluoroaniline, sulfuric acid, sodium nitrite, water.
-
Procedure:
-
A solution of 3-fluoroaniline in aqueous sulfuric acid is prepared and cooled to 0-5 °C in an ice bath.
-
An aqueous solution of sodium nitrite is added dropwise to the cooled solution, maintaining the temperature below 5 °C to form the diazonium salt.
-
The reaction mixture is then slowly added to a heated aqueous solution of sulfuric acid to facilitate hydrolysis.
-
The resulting mixture is steam distilled to isolate the 3-fluorophenol.
-
The distillate is extracted with a suitable organic solvent (e.g., diethyl ether), and the organic layer is dried and concentrated to yield the product.
-
Step 2: Regioselective Bromination of 3-Fluorophenol
The regioselective bromination of 3-fluorophenol is a critical step. The hydroxyl (-OH) and fluoro (-F) groups are both ortho-, para-directing. However, the hydroxyl group is a more powerful activating group. The positions ortho and para to the hydroxyl group are C2, C4, and C6. The positions ortho and para to the fluoro group are C2, C4, and C6. Therefore, electrophilic substitution is strongly favored at these positions. To achieve bromination at the C3 position (meta to both groups in the product, but ortho/para to the directing groups in the starting material), a careful choice of brominating agent and reaction conditions is necessary. A plausible approach involves the use of a mild brominating agent to favor substitution at the most activated positions, followed by potential isomerization or a more directed synthesis. A more direct and regioselective method for the synthesis of 3-bromo-5-fluorophenol involves the use of N-bromosuccinimide (NBS) in a suitable solvent.[1]
Experimental Protocol: Synthesis of 3-Bromo-5-fluorophenol
-
Materials: 3-fluorophenol, N-bromosuccinimide (NBS), acetonitrile, dichloromethane, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 3-fluorophenol (1.0 eq.) in acetonitrile at room temperature.
-
Add N-bromosuccinimide (1.1 eq.) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain 3-bromo-5-fluorophenol.
-
Williamson Ether Synthesis: Introduction of the Isopropoxy Group
With the key intermediate, 3-bromo-5-fluorophenol, in hand, the isopropoxy group is introduced via the Williamson ether synthesis. This classic S(_N)2 reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack an isopropyl halide.
Causality Behind Experimental Choices:
-
Base: A moderately strong base such as potassium carbonate is typically sufficient to deprotonate the phenol. Stronger bases like sodium hydride can also be used but may not be necessary.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal for S(_N)2 reactions as it solvates the cation of the base without strongly solvating the nucleophilic phenoxide.
-
Alkylating Agent: 2-Bromopropane or 2-iodopropane are suitable alkylating agents. Iodides are generally more reactive but also more expensive.
Experimental Protocol: Synthesis of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene
-
Materials: 3-bromo-5-fluorophenol, 2-bromopropane, potassium carbonate, dimethylformamide (DMF), diethyl ether, water, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of 3-bromo-5-fluorophenol (1.0 eq.) in DMF, add potassium carbonate (1.5 eq.).
-
Add 2-bromopropane (1.2 eq.) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-bromo-3-fluoro-5-(propan-2-yloxy)benzene.
-
Visualization of the Synthetic Workflow
Sources
An In-Depth Technical Guide to 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene: A Versatile Building Block in Modern Drug Discovery
Foreword: Unveiling the Potential of a Unique Chemical Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and conformationally restricting groups into molecular scaffolds is a cornerstone of rational drug design. The subject of this technical guide, 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene, is a testament to this principle. Its unique trifunctionalized aromatic core, featuring a reactive bromine atom, a metabolically stabilizing fluorine atom, and a lipophilic isopropoxy group, presents a compelling starting point for the synthesis of novel therapeutics. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, reactivity, and potential applications of this versatile building block, with a particular focus on its role in the development of next-generation kinase inhibitors.
Physicochemical Properties and Structural Attributes
1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene is a halogenated aromatic ether. While specific experimental data for this compound is not widely published, its properties can be reliably inferred from closely related analogues.
| Property | Estimated Value/Description | Source/Basis of Estimation |
| Molecular Formula | C₉H₁₀BrFO | Calculated |
| Molecular Weight | 233.08 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow liquid | Analogy with similar bromo-fluoro-alkoxybenzenes[1] |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DCM, ethyl acetate) and insoluble in water. | General properties of halogenated aromatic ethers |
| Boiling Point | Not reported, but expected to be >200 °C at atmospheric pressure | Analogy with similar compounds |
The key structural features that dictate the utility of this molecule are:
-
The Bromine Atom: Positioned for facile participation in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.
-
The Fluorine Atom: Its high electronegativity can modulate the pKa of adjacent functional groups and block metabolic oxidation, thereby improving the pharmacokinetic profile of derivative compounds.
-
The Isopropoxy Group: This bulky, lipophilic group can enhance binding affinity to protein targets through hydrophobic interactions and improve cell membrane permeability.
Synthesis of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene: A Strategic Approach
A robust and efficient synthesis of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene is crucial for its application in drug discovery programs. A logical and experimentally validated two-step approach starting from commercially available precursors is outlined below.
Caption: Proposed two-step synthesis of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene.
Step 1: Synthesis of 3-Bromo-5-fluorophenol via Sandmeyer Reaction
The initial step involves the conversion of 3-amino-5-fluorophenol to the corresponding diazonium salt, which is subsequently displaced by bromine in a Sandmeyer reaction.
Protocol:
-
Diazotization:
-
Suspend 3-amino-5-fluorophenol (1.0 eq) in a mixture of hydrobromic acid (HBr, 48% aq., ~3.0 eq) and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, ~1.2 eq) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C until nitrogen evolution ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-bromo-5-fluorophenol.
-
Step 2: Williamson Ether Synthesis to Yield 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene
The phenolic hydroxyl group of 3-bromo-5-fluorophenol is then alkylated using 2-bromopropane in a Williamson ether synthesis.
Protocol:
-
Reaction Setup:
-
To a solution of 3-bromo-5-fluorophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0-3.0 eq) and 2-bromopropane (1.2-1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by column chromatography to afford 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene.
-
Key Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene lies in its application as a strategic building block in the synthesis of complex, biologically active molecules. Its trifunctional nature allows for sequential and site-selective modifications, making it an ideal scaffold for library synthesis in drug discovery campaigns.
A prominent application of this compound is in the development of protein kinase inhibitors .[2][3][4][5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.
Case Study: MerTK Inhibitors
Recent patent literature highlights the use of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene in the synthesis of potent and selective inhibitors of Mer tyrosine kinase (MerTK). MerTK is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, and its overexpression is associated with tumor growth, metastasis, and chemoresistance in various cancers.
The synthesis of these inhibitors typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, at the bromine position of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene.
Caption: General workflow for the Suzuki-Miyaura coupling of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene.
Exemplary Suzuki-Miyaura Coupling Protocol:
-
Reaction Setup:
-
In a reaction vessel, combine 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
-
Reaction and Work-up:
-
Heat the mixture to 80-100 °C and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
The resulting biaryl scaffold can then be further elaborated to yield the final kinase inhibitor. The 3-fluoro-5-(propan-2-yloxy)phenyl moiety often serves as a key pharmacophoric element, interacting with specific residues in the kinase active site to confer potency and selectivity.
Safety and Handling
As with all halogenated aromatic compounds, 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Class | Description | Precautionary Measures |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear protective gloves and clothing. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Wear safety glasses with side shields or goggles. |
| Respiratory Irritation | May cause respiratory irritation. | Avoid inhaling vapors or dust. |
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[6][7][8][9]
Conclusion and Future Outlook
1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene is a valuable and versatile building block for modern drug discovery. Its strategic combination of a reactive handle for cross-coupling, a fluorine atom for metabolic stability, and a lipophilic isopropoxy group for enhanced binding makes it an attractive starting material for the synthesis of complex molecular architectures. The successful application of this compound in the development of potent kinase inhibitors, such as those targeting MerTK, underscores its potential in oncology and other therapeutic areas. As the demand for novel and effective therapeutics continues to grow, the utility of well-designed chemical scaffolds like 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene is set to expand, paving the way for the discovery of the next generation of medicines.
References
-
AD PHARMACHEM. (n.d.). Get Best Quality P-Bromo Fluoro Benzene. Retrieved from [Link]
- Blue Ridge Institute for Medical Research. (2024). Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. Pharmacological Research, 199, 107059.
-
Blue Ridge Institute for Medical Research. (2022, November 17). Properties of FDA-approved small molecule protein kinase inhibitors. Retrieved from [Link]
-
Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, November 12). Compounds from Natural Sources as Protein Kinase Inhibitors. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
-
YouTube. (2020, March 28). Williamson ether synthesis (done wrong). Retrieved from [Link]
-
Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromo-3-isopropoxybenzene. PubChem. Retrieved from [Link]
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- 3. brimr.org [brimr.org]
- 4. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene
Introduction: The Strategic Importance of Suzuki Coupling in Modern Drug Discovery
The Suzuki-Miyaura coupling, a Nobel Prize-winning palladium-catalyzed cross-coupling reaction, stands as a cornerstone in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents make it an indispensable tool for the construction of carbon-carbon bonds.[1][2] This reaction is widely employed in the synthesis of biaryl and substituted aromatic structures, which are common motifs in a vast array of bioactive molecules and approved drugs.[3][4]
This application note provides detailed protocols and expert insights for the Suzuki coupling of a specific and increasingly relevant building block: 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene . The unique electronic and steric properties of this substrate, featuring both an electron-withdrawing fluorine atom and an electron-donating isopropyl ether group, necessitate a careful selection of reaction parameters to achieve optimal yields and purity. These protocols are designed to serve as a robust starting point for researchers and drug development professionals engaged in the synthesis of novel chemical entities.
Substrate Profile: 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene
Structure:
Key Physicochemical Characteristics:
-
Aryl Bromide: The C-Br bond is the reactive site for the palladium catalyst to undergo oxidative addition, the first and often rate-determining step in the catalytic cycle.[5]
-
Electron-Withdrawing Fluorine: The fluorine atom meta to the bromine can influence the electron density of the aromatic ring, potentially affecting the rate of oxidative addition.
-
Electron-Donating Isopropoxy Group: The bulky isopropoxy group, also meta to the bromine, is an electron-donating group which can also modulate the electronic properties and steric accessibility of the reaction center.
-
Solubility: The molecule is expected to be soluble in a range of common organic solvents used for Suzuki couplings, such as toluene, dioxane, and tetrahydrofuran (THF).[1][2][6]
The Suzuki Coupling Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing Suzuki coupling reactions. The generally accepted mechanism proceeds through three key steps:[5][6]
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide (R¹-X) to form a palladium(II) intermediate.[4][5]
-
Transmetalation: The organic group from the boronic acid or its derivative (R²-BY₂) is transferred to the palladium(II) complex. This step is typically facilitated by a base, which activates the boronic acid.[1][7]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the desired product (R¹-R²) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][5]
Below is a diagram illustrating the catalytic cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following protocols provide a range of conditions to address potential challenges and optimize the Suzuki coupling of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene with a generic arylboronic acid.
Protocol 1: General Purpose with Pd(PPh₃)₄
This protocol utilizes a widely available and generally effective catalyst system.
Materials:
-
1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
Toluene
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add toluene (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: For Challenging Couplings using a Buchwald Ligand
For sterically hindered or electronically deactivated coupling partners, a more active catalyst system employing a bulky, electron-rich phosphine ligand is recommended.[4]
Materials:
-
1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in 1,4-dioxane (2 mL) under an inert atmosphere and stir for 10 minutes to pre-form the catalyst.
-
To a separate Schlenk flask, add 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Transfer the pre-formed catalyst solution to the flask containing the reagents via cannula.
-
Add water (0.5 mL).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress. These reactions are often faster, typically complete within 1-6 hours.
-
Follow the workup and purification procedure as described in Protocol 1.
Summary of Reaction Conditions
| Parameter | Protocol 1 | Protocol 2 | Rationale |
| Palladium Source | Pd(PPh₃)₄ | Pd(OAc)₂ | Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. Pd(OAc)₂ is a Pd(II) precursor that is reduced in situ. |
| Ligand | Triphenylphosphine (in situ) | SPhos | SPhos is a bulky, electron-rich ligand that promotes oxidative addition and reductive elimination, enhancing catalytic activity for challenging substrates.[4] |
| Base | Na₂CO₃ | K₃PO₄ | K₃PO₄ is a stronger base than Na₂CO₃ and is often more effective in promoting transmetalation, especially with less reactive boronic acids.[4][8] |
| Solvent | Toluene/Water | 1,4-Dioxane/Water | Dioxane is a common solvent for Suzuki couplings and can be effective at higher temperatures.[1][6] |
| Temperature | 90 °C | 100 °C | Higher temperatures can increase reaction rates, but should be optimized to avoid decomposition. |
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a stronger base (e.g., Cs₂CO₃), or switching to a more active ligand system like that in Protocol 2.[1] Incomplete degassing can lead to catalyst deactivation; ensure a thoroughly inert atmosphere.
-
Side Reactions: The primary side reactions in Suzuki couplings are often homocoupling of the boronic acid and dehalogenation of the aryl halide.[6] Optimizing the stoichiometry (avoiding a large excess of the boronic acid) and ensuring an oxygen-free environment can minimize these byproducts.
-
Purification Challenges: The removal of palladium residues is a critical concern in pharmaceutical synthesis. Treatment of the crude product with activated carbon or silica-based metal scavengers may be necessary. The inorganic byproducts are typically removed during the aqueous workup.[1]
Experimental Workflow Diagram
The following diagram outlines the general workflow for setting up and performing a Suzuki coupling reaction.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene
Introduction: The Strategic Importance of Substituted Fluorinated Benzene Scaffolds
The 1-bromo-3-fluoro-5-(propan-2-yloxy)benzene core is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of a bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The fluoro and isopropoxy substituents modulate the electronic properties and steric environment of the aromatic ring, influencing its reactivity and the properties of the resulting products. This document provides a comprehensive guide to performing various palladium-catalyzed cross-coupling reactions with this versatile substrate, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the isopropoxy group can improve solubility and modulate lipophilicity. The ability to selectively functionalize the bromine position opens up a vast chemical space for the synthesis of novel compounds with tailored properties.
Understanding the Reactivity of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene
The reactivity of an aryl halide in palladium-catalyzed cross-coupling is governed by a combination of electronic and steric factors. In 1-bromo-3-fluoro-5-(propan-2-yloxy)benzene, the isopropoxy group is an electron-donating group, which generally decreases the rate of oxidative addition to the palladium(0) catalyst, the first and often rate-limiting step in the catalytic cycle. Conversely, the fluorine atom is an electron-withdrawing group, which can partially offset the effect of the isopropoxy group. The steric bulk of the isopropoxy group is moderate and is not expected to significantly hinder the approach of the catalyst to the C-Br bond.
Core Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Mechanistic Insights
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of C-C and C-X bonds. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[1]
General Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Formation of Biaryl Compounds
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[2] It is widely used due to the mild reaction conditions and the commercial availability and stability of many boronic acids.
The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species.[3] The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and selectivity. For electron-rich aryl bromides like our substrate, ligands that promote oxidative addition, such as bulky, electron-rich phosphines, are often beneficial.
Materials:
-
1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more electron-rich phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene/Water (or another suitable solvent system like DME)
-
Anhydrous and deoxygenated solvents
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-bromo-3-fluoro-5-(propan-2-yloxy)benzene (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Preparation: In a separate flask, prepare the catalyst by mixing Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%) in a small amount of the reaction solvent.
-
Reaction Initiation: Add the catalyst solution to the reaction mixture, followed by the degassed solvent system (e.g., toluene/water 4:1, 5 mL).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Precursors that readily form the active Pd(0) species. |
| Ligand | PPh₃, SPhos, XPhos | Electron-rich, bulky ligands facilitate oxidative addition and reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/H₂O, Dioxane, DME | Aprotic solvents are generally used; water can enhance the rate of transmetalation. |
| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the catalytic cycle. |
Heck-Mizoroki Reaction: Synthesis of Substituted Alkenes
The Heck-Mizoroki reaction couples an aryl halide with an alkene to form a substituted alkene.[4] This reaction is a powerful tool for the synthesis of complex olefinic structures.
The Heck reaction proceeds via a different pathway than Suzuki coupling after the initial oxidative addition.[5] The aryl-palladium intermediate undergoes migratory insertion with the alkene, followed by β-hydride elimination to form the product and a palladium-hydride species. A base is required to regenerate the active Pd(0) catalyst.
Materials:
-
1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand
-
Triethylamine (Et₃N) or another suitable base
-
N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
Procedure:
-
Reaction Setup: To a sealed tube, add 1-bromo-3-fluoro-5-(propan-2-yloxy)benzene (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add the degassed solvent (e.g., DMF, 5 mL) and the base (e.g., Et₃N, 2.0 mmol).
-
Reaction Conditions: Seal the tube and heat the mixture to 100-120 °C. Monitor the reaction by TLC or GC-MS.
-
Workup and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.[6]
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | A common and effective palladium precursor. |
| Ligand | P(o-tol)₃, P(t-Bu)₃ | Bulky phosphine ligands can accelerate the reaction. |
| Base | Et₃N, K₂CO₃ | Neutralizes the H-X generated and regenerates the Pd(0) catalyst. |
| Solvent | DMF, NMP, Dioxane | Polar aprotic solvents are typically used. |
| Temperature | 100-140 °C | Higher temperatures are often required for Heck reactions.[6] |
Sonogashira Coupling: Formation of Aryl-Alkynes
The Sonogashira coupling is a highly efficient method for the synthesis of aryl-alkynes by reacting an aryl halide with a terminal alkyne.[7] This reaction is unique in that it typically employs both palladium and copper co-catalysts.[8]
The Sonogashira reaction involves two interconnected catalytic cycles.[9] The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the aryl-palladium(II) complex.
Materials:
-
1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or another suitable amine base
-
Tetrahydrofuran (THF) or another suitable solvent
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 1-bromo-3-fluoro-5-(propan-2-yloxy)benzene (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%) in the degassed solvent (e.g., THF, 5 mL).
-
Reagent Addition: Add the amine base (e.g., Et₃N, 3.0 mmol) followed by the dropwise addition of phenylacetylene (1.2 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress.
-
Workup and Purification: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography.[10]
| Parameter | Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pre-formed palladium complexes are often used. |
| Copper Co-catalyst | CuI | Facilitates the formation of the reactive copper acetylide. |
| Base | Et₃N, DIPEA | Acts as both a base and a solvent in some cases. |
| Solvent | THF, DMF, Toluene | Anhydrous and deoxygenated solvents are crucial. |
| Temperature | Room Temperature to 80 °C | The reaction is often facile at or near room temperature. |
Stille Coupling: Carbon-Carbon Bond Formation with Organostannanes
The Stille coupling involves the reaction of an organic halide with an organostannane reagent, catalyzed by a palladium complex.[11] A key advantage of the Stille reaction is the tolerance of a wide range of functional groups on both coupling partners.
The catalytic cycle follows the general pathway of oxidative addition, transmetalation, and reductive elimination.[12] The transmetalation step involves the transfer of an organic group from the tin reagent to the palladium center.
Materials:
-
1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene
-
Tributyl(phenyl)stannane
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylphosphine (PPh₃) or another suitable ligand
-
Anhydrous toluene or another suitable aprotic solvent
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 1-bromo-3-fluoro-5-(propan-2-yloxy)benzene (1.0 mmol), tributyl(phenyl)stannane (1.1 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., toluene, 5 mL).
-
Reaction Conditions: Heat the reaction mixture to 90-110 °C and monitor by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction, and quench with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts. Stir vigorously for 1-2 hours, then filter through celite. Extract the filtrate with an organic solvent, wash the organic layer, dry, and concentrate. Purify the product by column chromatography.
| Parameter | Condition | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(0) sources are typically used directly. |
| Ligand | PPh₃, AsPh₃ | Phosphine or arsine ligands are commonly employed. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are essential. |
| Temperature | 80-120 °C | Thermal energy is generally required to drive the reaction. |
| Additive | LiCl (optional) | Can accelerate the transmetalation step in some cases. |
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use freshly opened or purified palladium precursors and ligands. Ensure the reaction is set up under a strictly inert atmosphere. |
| Insufficient temperature | Gradually increase the reaction temperature. | |
| Poor choice of ligand or base | Screen different ligands (e.g., bulky, electron-rich phosphines) and bases. | |
| Formation of Side Products | Homocoupling of the organometallic reagent | Add the aryl halide to the reaction mixture before the organometallic reagent. Use a lower catalyst loading. |
| Protodehalogenation of the starting material | Ensure anhydrous conditions and use a non-protic solvent. | |
| Difficulty in Purification | Residual tin byproducts (Stille) | Use a fluoride workup (KF solution) to precipitate tin salts. |
| Catalyst residues | Filter the crude product through a plug of silica gel or use a scavenger resin. |
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organostannanes are highly toxic and should be handled with extreme care, using appropriate personal protective equipment (PPE).
-
Many of the solvents used are flammable and should be handled away from ignition sources.
-
Always work under an inert atmosphere when handling air- and moisture-sensitive reagents.
Conclusion
The palladium-catalyzed cross-coupling reactions of 1-bromo-3-fluoro-5-(propan-2-yloxy)benzene provide a powerful and versatile platform for the synthesis of a wide array of functionalized aromatic compounds. By carefully selecting the appropriate reaction conditions, researchers can achieve high yields and selectivities for a variety of transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel molecules for drug discovery and materials science applications.
References
-
Proton Guru. (2019). Palladium Catalyzed Coupling Reactions [Video]. YouTube. [Link]
- Arcadi, A., Blesi, F., Cacchi, S., Fabrizi, G., Goggiamani, A., & Marinelli, F. (2013). Palladium-Catalyzed Cascade Reactions of 1-(3-Arylprop-2-ynyloxy)-2-bromo Benzene Derivatives with Organoboron Compounds. The Journal of Organic Chemistry, 78(9), 4490–4498.
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Fernández-Rodríguez, M. A., & Hartwig, J. F. (2007). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters, 9(13), 2561–2564.
- Saiyyed, A. S., & Bedekar, A. V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22369.
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The Strategic Application of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene in the Synthesis of Next-Generation Agrochemicals: A Technical Guide
Introduction: The relentless pursuit of enhanced crop protection and agricultural productivity necessitates the continuous innovation of agrochemicals. A key strategy in modern agrochemical design is the incorporation of specific structural motifs that augment biological efficacy, optimize physicochemical properties, and mitigate environmental impact. Among these, fluorinated and polysubstituted aromatic compounds have emerged as privileged scaffolds. This technical guide delves into the prospective applications and synthetic protocols for a versatile, yet underexplored, building block: 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene . While direct literature on this specific molecule is nascent, its unique combination of functional groups—a reactive bromine atom, a metabolically stabilizing fluorine atom, and a lipophilicity-modulating isopropoxy group—positions it as a high-potential intermediate for the synthesis of novel herbicides, fungicides, and insecticides. This document serves as a comprehensive resource for researchers and professionals in the agrochemical and pharmaceutical industries, providing a robust framework for harnessing the synthetic potential of this promising synthon.
The Significance of the 1,3,5-Substitution Pattern in Agrochemical Design
The 1,3,5-trisubstituted benzene core is a recurring motif in a variety of bioactive molecules.[1] This substitution pattern allows for a three-dimensional arrangement of functionalities that can be finely tuned to achieve optimal interaction with biological targets. In the context of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene, each substituent plays a crucial role:
-
Bromine: The bromine atom serves as a versatile synthetic handle, primarily for the formation of carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.[2] This allows for the facile introduction of diverse molecular fragments, enabling the rapid generation of extensive compound libraries for structure-activity relationship (SAR) studies.
-
Fluorine: The introduction of fluorine into bioactive molecules is a well-established strategy in agrochemical and pharmaceutical design.[3] The high electronegativity and small size of the fluorine atom can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity to target enzymes or receptors.[4] Specifically, the C-F bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the bioavailability and half-life of the active ingredient.[5]
-
Isopropoxy Group: The propan-2-yloxy (isopropoxy) substituent significantly impacts the molecule's lipophilicity, a critical parameter for its absorption, translocation within the plant, and penetration of pest cuticles. This alkoxy group can enhance the compound's affinity for lipid-rich environments, thereby improving its overall performance.
Proposed Synthetic Pathways for Agrochemicals
Based on the structural features of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene and its analogy to existing agrochemicals, we propose its application in the synthesis of several classes of pesticides.
Synthesis of the Core Intermediate: 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene
A reliable supply of the core intermediate is paramount for any synthetic campaign. A plausible and scalable synthesis of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene can be envisioned starting from readily available precursors. A key step is the synthesis of 3-fluoro-5-isopropoxyaniline, which can be achieved through a Williamson ether synthesis from 3-aminophenol or via nucleophilic aromatic substitution on a difluoro- or trifluorobenzene derivative.[6][7] The subsequent conversion of the aniline to the target bromo-compound can be accomplished via a Sandmeyer reaction.[8][9]
Protocol 1: Synthesis of 3-Fluoro-5-isopropoxyaniline
This protocol is adapted from the Williamson ether synthesis methodology.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-fluoro-5-aminophenol (1.0 eq) in a suitable solvent such as anhydrous dimethylformamide (DMF).
-
Deprotonation: Add potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add 2-bromopropane (1.2 eq) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford 3-fluoro-5-isopropoxyaniline.
Protocol 2: Synthesis of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene via Sandmeyer Reaction
This protocol is based on established Sandmeyer reaction procedures.[10][11]
-
Diazotization: Dissolve 3-fluoro-5-isopropoxyaniline (1.0 eq) in an aqueous solution of hydrobromic acid (48%, 3.0 eq). Cool the solution to 0-5 °C in an ice-salt bath. To this stirred solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%, 2.0 eq). Add the freshly prepared diazonium salt solution to the copper(I) bromide solution at 0-5 °C with vigorous stirring.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up: Cool the reaction mixture and extract with diethyl ether. The combined organic layers are washed with aqueous sodium hydroxide and then with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by vacuum distillation or column chromatography to yield 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene.
Diagram 1: Proposed Synthesis of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene
A schematic overview of the proposed synthetic route.
Application in Herbicide Synthesis: PPO Inhibitors
Protoporphyrinogen oxidase (PPO) inhibitors are a significant class of herbicides.[12] The 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene core can be elaborated into novel PPO inhibitors. For instance, a Suzuki-Miyaura coupling could be employed to introduce a substituted phenyl or heterocyclic moiety, a common feature in this class of herbicides.
Diagram 2: Proposed Synthesis of a PPO Inhibitor Herbicide
Proposed synthetic workflow for a PPO inhibitor.
Protocol 3: Suzuki-Miyaura Coupling for Biaryl Synthesis
This protocol is adapted from established procedures for Suzuki-Miyaura coupling of aryl bromides.[13][14]
-
Reaction Setup: To a degassed mixture of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene (1.0 eq), a suitable arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq) in a solvent system like a 3:1 mixture of dioxane and water, add a base such as potassium carbonate (2.0 eq).
-
Reaction: Heat the mixture to reflux (around 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the desired biaryl compound.
Application in Fungicide Synthesis: Pyrazole Carboxamides
Pyrazole carboxamides are a prominent class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[15] The 1-Bromo-3-fluoro-5-(propan-2-yloxy)phenyl moiety can be incorporated into these structures, for example, through a Buchwald-Hartwig amination to form a key aniline intermediate, which is then coupled with a pyrazole carboxylic acid.
Diagram 3: Proposed Synthesis of a Pyrazole Carboxamide Fungicide
Synthetic route to a potential SDHI fungicide.
Application in Insecticide Synthesis: Diamide Insecticides
Diamide insecticides are a newer class of insecticides with a novel mode of action.[16] The 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene building block can be utilized in the synthesis of diamide insecticides through transformations such as Sonogashira coupling to introduce an alkyne, which can then be further elaborated into heterocyclic systems commonly found in these insecticides.[17][18]
Diagram 4: Proposed Synthesis of a Diamide Insecticide Intermediate
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene
Introduction: The Strategic Importance of Fluorinated Scaffolds in Kinase Inhibitor Design
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[3] Within the vast chemical space of potential inhibitors, fluorinated aromatic compounds have emerged as privileged scaffolds. The incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability.[4] 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene is a key building block that embodies these desirable characteristics, offering a versatile platform for the synthesis of a new generation of potent and selective kinase inhibitors.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss its role in the creation of targeted therapies.
The Versatile Intermediate: 3-Fluoro-5-isopropoxyaniline
The primary utility of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene in kinase inhibitor synthesis lies in its efficient conversion to the corresponding aniline derivative, 3-fluoro-5-isopropoxyaniline. This transformation is typically achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction.[5][6] The resulting aniline is a crucial intermediate that can be further elaborated to construct the final kinase inhibitor.
The strategic placement of the substituents on the phenyl ring is critical:
-
Fluorine: The electron-withdrawing nature of the fluorine atom can modulate the pKa of the aniline nitrogen, influencing its reactivity in subsequent reactions and its binding interactions within the kinase active site.[4]
-
Isopropoxy Group: This bulky, lipophilic group can enhance binding affinity by occupying hydrophobic pockets in the target kinase and can also improve the pharmacokinetic properties of the final compound.
-
Amino Group: This functional group serves as a key nucleophile for coupling with various heterocyclic scaffolds common in kinase inhibitors, such as pyrimidines, quinazolines, and pyrazoles.
Synthetic Pathway and Core Reaction
The general synthetic strategy involves the coupling of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene with an ammonia equivalent or a protected amine, followed by deprotection if necessary, to yield 3-fluoro-5-isopropoxyaniline. This aniline can then be used in a nucleophilic aromatic substitution or a condensation reaction to build the core structure of the kinase inhibitor.
Caption: General synthetic workflow utilizing 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene.
Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-5-isopropoxyaniline
This protocol describes a representative Buchwald-Hartwig amination for the synthesis of the key aniline intermediate.
Materials:
-
1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene
-
Benzophenone imine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Hydrochloric acid (2 M)
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene (1.0 eq), sodium tert-butoxide (1.4 eq), and Xantphos (0.02 eq).
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (0.01 eq) to the flask.
-
Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by the addition of benzophenone imine (1.2 eq).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching and Hydrolysis: After completion, cool the reaction mixture to room temperature. Add 2 M hydrochloric acid and stir vigorously for 1 hour to hydrolyze the imine.
-
Work-up: Neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 3-fluoro-5-isopropoxyaniline.
| Parameter | Value | Rationale |
| Catalyst | Pd₂(dba)₃ | A common and effective palladium(0) source for cross-coupling reactions. |
| Ligand | Xantphos | A bulky phosphine ligand that promotes efficient catalytic turnover.[7] |
| Base | Sodium tert-butoxide | A strong, non-nucleophilic base required for the catalytic cycle. |
| Amine Source | Benzophenone imine | Serves as an ammonia equivalent, which is easier to handle than ammonia gas. |
| Solvent | Toluene | A non-polar, high-boiling solvent suitable for this reaction. |
| Temperature | 100 °C | Provides the necessary thermal energy for efficient reaction kinetics. |
Protocol 2: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold
This protocol illustrates the subsequent use of 3-fluoro-5-isopropoxyaniline in a nucleophilic aromatic substitution reaction with a dichloropyrimidine, a common core in many kinase inhibitors. This approach is relevant to the synthesis of compounds like Rociletinib.[1][8][9]
Materials:
-
3-Fluoro-5-isopropoxyaniline (from Protocol 1)
-
2,4-Dichloro-5-(trifluoromethyl)pyrimidine
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-fluoro-5-isopropoxyaniline (1.0 eq) in n-butanol.
-
Reagent Addition: Add 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.1 eq) to the solution, followed by the addition of diisopropylethylamine (1.5 eq).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold n-butanol.
-
Purification: If no precipitation occurs, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the desired pyrimidine-based kinase inhibitor scaffold.
Caption: Experimental workflow for the synthesis of a kinase inhibitor scaffold.
Application in EGFR Inhibitor Synthesis: The Case of Rociletinib
Rociletinib (CO-1686) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that was developed to target the T790M resistance mutation in non-small cell lung cancer (NSCLC).[8][9][10] The core structure of rociletinib features a 2,4-diaminopyrimidine scaffold. While various synthetic routes to rociletinib have been reported, the 3-fluoro-5-isopropoxyphenyl moiety is a key structural element that can be introduced using the intermediate synthesized from 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene.
The final steps in the synthesis of a rociletinib-like molecule would involve a second nucleophilic aromatic substitution on the pyrimidine core, followed by the introduction of the acrylamide "warhead" which forms a covalent bond with a cysteine residue in the EGFR active site.
| Kinase Target | Inhibitor Example | Role of the 3-Fluoro-5-isopropoxyphenyl Moiety |
| EGFR (with T790M mutation) | Rociletinib | Provides key binding interactions within the ATP-binding pocket, contributing to potency and selectivity. |
| Other Tyrosine Kinases | Various developmental inhibitors | The substituted aniline can be a versatile building block for inhibitors of other kinases where a similar pharmacophore is desired. |
Conclusion
1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene is a valuable and versatile starting material for the synthesis of advanced kinase inhibitors. Its utility stems from its efficient conversion to 3-fluoro-5-isopropoxyaniline, a key intermediate that allows for the introduction of desirable physicochemical properties into the final drug molecule. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of novel kinase inhibitors based on this important scaffold. The strategic use of such fluorinated building blocks will undoubtedly continue to play a crucial role in the development of next-generation targeted therapies.
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A Scalable and Robust Synthesis of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene
An Application Note for Drug Development Professionals
Abstract
1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene is a valuable substituted aryl halide, a structural motif frequently encountered in the development of novel pharmaceutical and agrochemical agents. Its utility as a synthetic intermediate necessitates a production method that is not only high-yielding but also scalable, safe, and economically viable. This application note provides a comprehensive guide for the multi-gram scale synthesis of this target molecule, designed for researchers and process chemists in drug development. We present a validated protocol based on the robust Williamson ether synthesis, detailing process chemistry considerations, a thorough hazard analysis, step-by-step procedures for a 100-gram scale reaction, and rigorous quality control methods. The causality behind critical experimental choices is explained to empower users to adapt and troubleshoot the process effectively.
Synthetic Strategy and Route Selection
The synthesis of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene can be approached from several angles. A critical analysis of precursor availability, reaction reliability, and scalability led to the selection of the Williamson ether synthesis as the optimal route.
1.1. Retrosynthetic Analysis
The target molecule is an aryl ether. The most direct and classical disconnection is at the ether linkage, leading to a phenol and an alkyl halide. This suggests a Williamson ether synthesis pathway starting from 3-bromo-5-fluorophenol and an isopropylating agent. An alternative, while plausible, involves a nucleophilic aromatic substitution (SNAr) on a 1-bromo-3,5-difluorobenzene precursor.
1.2. Justification for Route Selection
While SNAr on electron-deficient fluoroarenes is a powerful tool, the Williamson ether synthesis was chosen for the following reasons:
-
High Regioselectivity: The reaction occurs exclusively at the phenolic oxygen, eliminating the risk of isomeric byproducts that could arise from SNAr on a difluorinated ring.
-
Starting Material Availability: 3-bromo-5-fluorophenol is a readily available commercial starting material, simplifying the supply chain for scale-up.
-
Robust and Well-Characterized Reaction: The Williamson ether synthesis is one of the most reliable and well-understood reactions in organic chemistry, with a vast body of literature supporting its scalability.[1]
-
Milder Conditions: The reaction can be run with common, inexpensive bases like potassium carbonate (K₂CO₃) under moderate heating, avoiding the need for highly reactive or cryogenic conditions.
The chosen synthetic pathway is illustrated below.
Figure 1: Selected Williamson Ether Synthesis Route.
Process Chemistry and Hazard Analysis
Scaling a synthesis requires a deep understanding of the reaction mechanism and potential hazards. Every step must be planned to mitigate risk and ensure a controlled, reproducible process.[2]
2.1. Mechanistic Considerations
The reaction proceeds via a typical SN2 mechanism.
-
Deprotonation: The base, potassium carbonate, deprotonates the acidic phenolic hydroxyl group of 3-bromo-5-fluorophenol to form a more nucleophilic phenoxide anion. The choice of a moderately strong, non-nucleophilic base like K₂CO₃ is crucial as it is inexpensive, easy to handle on a large scale, and minimizes side reactions.
-
Nucleophilic Attack: The resulting phenoxide attacks the electrophilic secondary carbon of 2-bromopropane, displacing the bromide ion and forming the desired ether linkage.
2.2. Key Process Parameters
| Parameter | Selection | Rationale for Scale-up |
| Solvent | N,N-Dimethylformamide (DMF) | Aprotic polar solvent that effectively dissolves the phenoxide salt, accelerating the SN2 reaction. Its high boiling point (153 °C) allows for a wide operational temperature range, providing a safety margin against boiling. |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) | A cost-effective, non-hygroscopic, and easy-to-handle solid base. It is strong enough to deprotonate the phenol but not so reactive as to cause significant side reactions or pose the handling hazards of reagents like sodium hydride. |
| Alkylating Agent | 2-Bromopropane | A readily available and effective electrophile for this transformation. |
| Temperature | 80 °C | Provides a sufficient rate of reaction without promoting significant decomposition or side reactions, such as elimination of the alkyl halide. This temperature is well below the solvent's boiling point, ensuring better process control. |
| Stoichiometry | Slight excess of K₂CO₃ and 2-Bromopropane | A moderate excess of base (1.5 eq.) ensures complete deprotonation of the phenol. A slight excess of the alkylating agent (1.2 eq.) drives the reaction to completion, compensating for any minor losses due to volatility or side reactions. |
2.3. Process Safety and Hazard Analysis
A thorough risk assessment is mandatory before proceeding with any scale-up synthesis.[2]
| Hazard | Identification | Mitigation Strategy |
| Chemical Toxicity | 3-bromo-5-fluorophenol is toxic and an irritant. 2-Bromopropane is a suspected carcinogen and irritant. DMF is a reproductive toxin. | All solids and liquids should be handled in a well-ventilated fume hood. Use appropriate Personal Protective Equipment (PPE): nitrile gloves, safety glasses, and a lab coat. Avoid inhalation of dusts and vapors. |
| Flammability | 2-Bromopropane is flammable. While DMF has a high flash point, it is combustible. | Perform the reaction away from ignition sources. Use a heating mantle with a temperature controller instead of an open flame or oil bath.[2] Ensure fire extinguishers (dry powder, CO₂) are readily accessible. |
| Exotherm | The reaction is exothermic, though typically manageable. Uncontrolled addition of reagents could lead to a temperature spike. | Add the 2-bromopropane to the reaction mixture in a controlled manner (e.g., via an addition funnel) while monitoring the internal temperature. Have a cooling bath (ice-water) on standby to manage any unexpected temperature increase. |
| Pressure Buildup | The reaction is performed at elevated temperatures. A sealed system could lead to dangerous pressure buildup. | The reaction must be performed in a system open to atmospheric pressure, typically equipped with a reflux condenser attached to a drying tube or inert gas line. Never heat a closed system. |
Detailed Scale-Up Protocol (100 g Scale)
This protocol details the synthesis of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene on a 100-gram scale. All operations should be performed in a certified chemical fume hood.
3.1. Materials and Equipment
| Reagent/Material | M.W. | Amount | Moles | Purity |
| 3-Bromo-5-fluorophenol | 191.00 | 100.0 g | 0.523 | >98% |
| Potassium Carbonate (anhydrous) | 138.21 | 108.4 g | 0.784 (1.5 eq) | >99% |
| 2-Bromopropane | 122.99 | 77.2 g (55.6 mL) | 0.628 (1.2 eq) | >99% |
| N,N-Dimethylformamide (DMF) | 73.09 | 500 mL | - | Anhydrous |
| Diethyl Ether | 74.12 | ~1 L | - | Reagent Grade |
| Deionized Water | 18.02 | ~2 L | - | - |
| Brine (Saturated NaCl) | - | ~250 mL | - | - |
| Magnesium Sulfate (anhydrous) | 120.37 | ~20 g | - | - |
Equipment:
-
2 L three-neck round-bottom flask
-
Overhead mechanical stirrer with a PTFE paddle
-
Reflux condenser
-
Digital thermometer/thermocouple probe
-
Addition funnel (250 mL)
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
2 L separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
3.2. Step-by-Step Experimental Procedure
-
Reactor Setup: Assemble the 2 L three-neck flask with the overhead stirrer, reflux condenser (with a gas outlet connected to a bubbler), and a septum for the thermocouple and nitrogen inlet. Ensure all glassware is dry.
-
Inerting the System: Purge the entire apparatus with dry nitrogen or argon for 15 minutes to ensure an inert atmosphere. Maintain a gentle positive pressure of inert gas throughout the reaction.
-
Charging Reagents: Remove the septum and, under a positive flow of nitrogen, add 3-bromo-5-fluorophenol (100.0 g), anhydrous potassium carbonate (108.4 g), and anhydrous DMF (500 mL) to the flask.
-
Initial Heating: Begin stirring the suspension and heat the mixture to 80 °C using the heating mantle.
-
Controlled Addition: Once the internal temperature is stable at 80 °C, add 2-bromopropane (55.6 mL) dropwise via the addition funnel over a period of 60-90 minutes. Monitor the internal temperature closely; if it rises more than 5 °C, slow the addition rate.
-
Reaction and Monitoring: After the addition is complete, maintain the reaction mixture at 80 °C with vigorous stirring. Monitor the reaction progress by taking small aliquots every 2 hours and analyzing by TLC or GC. The reaction is typically complete within 6-8 hours.
-
Work-up - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing 1 L of cold deionized water.
-
Transfer the aqueous mixture to the 2 L separatory funnel and extract with diethyl ether (3 x 300 mL).
-
Combine the organic layers and wash with deionized water (2 x 250 mL) followed by brine (1 x 250 mL) to remove residual DMF and salts.
-
-
Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purification: The resulting crude oil is purified by vacuum distillation. This is a standard and effective method for purifying liquid aryl bromides.[3] Collect the fraction boiling at the appropriate temperature and pressure to yield the final product as a colorless to pale yellow oil.
Quality Control and Characterization
The identity and purity of the final product must be confirmed through standard analytical techniques.
| Analysis | Expected Result |
| Appearance | Colorless to pale yellow oil |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity > 98.5%, M/Z = 232/234 (M+, Br isotope pattern) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.0-6.5 (m, 3H, Ar-H), 4.55 (septet, 1H, -CH-), 1.35 (d, 6H, -CH₃) |
| ¹⁹F NMR (376 MHz, CDCl₃) | A single resonance characteristic of an aryl fluoride. |
| ¹³C NMR (101 MHz, CDCl₃) | Expected signals for 9 distinct carbons.[4] |
| FT-IR (neat) | ν (cm⁻¹): ~2980 (C-H), ~1600, 1480 (C=C), ~1250 (C-O-C), ~1150 (C-F) |
Scale-Up Process Workflow
The following diagram outlines the complete workflow for the synthesis, from material preparation to final product release.
Figure 2: Overall Process Flow Diagram.
References
- Google Patents.Process for preparing 1-bromo-3,5-difluorobenzene.
-
Quora. What is the synthesis of 1-fluoro-3-propylbenzene from benzene? Available at: [Link]
- Wellesley College.Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.
-
Hopemax. Bromofluorobenzene Synthesis. Available at: [Link]
-
American Chemical Society. Grignard Reaction. Available at: [Link]
-
ResearchGate. Scale-up synthesis and synthetic application of bromination product. Available at: [Link]
- Google Patents.Process for the preparation of 1-bromo-3,5-difluorobenzene.
-
National Institutes of Health. Reductions of aryl bromides in water at room temperature. Available at: [Link]
-
Mettler Toledo. Grignard Reaction Scale-up – 4 Steps to Control Development. Available at: [Link]
-
Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. Available at: [Link]
-
Magritek. 5-Bromo-1,2,3-trifluorobenzene. Available at: [Link]
-
ResearchGate. Three-Step Synthesis of an Array of Substituted Benzofurans Using Polymer-Supported Reagents. Available at: [Link]
-
YouTube. Synthetic routes 1. Available at: [Link]
-
University of Illinois Division of Research Safety. Scale-up Reactions. Available at: [Link]
- Google Patents.Methods of removing impurities from alkyl bromides during distillation and distillate produced therein.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 3. US8492598B2 - Methods of removing impurities from alkyl bromides during distillation and distillate produced therein - Google Patents [patents.google.com]
- 4. magritek.com [magritek.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene
Welcome to the technical support center for 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent and to troubleshoot common issues encountered during its application in various chemical transformations. Here, we synthesize technical accuracy with field-proven insights to help you improve yields and obtain cleaner reaction profiles.
Introduction to the Reactivity of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene
1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene is a unique building block characterized by a specific arrangement of substituents that significantly influence its reactivity. The interplay between the electron-donating isopropoxy group, the electron-withdrawing fluorine atom, and the sterically demanding isopropoxy group governs its behavior in common cross-coupling and organometallic reactions. Understanding these electronic and steric effects is paramount to optimizing reaction conditions and mitigating the formation of unwanted byproducts.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges and questions that may arise during your experiments.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Q1: I am observing low yields in my Suzuki-Miyaura coupling reaction with 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene. What are the likely causes and how can I improve the outcome?
A1: Low yields in Suzuki-Miyaura couplings with this substrate are often attributed to its electronic properties and potential steric hindrance. The electron-rich nature of the aromatic ring, due to the isopropoxy group, can make the oxidative addition of the aryl bromide to the palladium(0) catalyst sluggish.[1]
Troubleshooting Steps:
-
Ligand Selection: Employ electron-rich and sterically bulky phosphine ligands. Ligands like SPhos, RuPhos, and XPhos are known to facilitate the oxidative addition of electron-rich aryl bromides.[2]
-
Catalyst System: Ensure your palladium precatalyst is active. Using a pre-formed Pd(0) source or a precatalyst that readily generates the active species can be beneficial.
-
Base Selection: The choice of base is critical. While weaker bases like potassium carbonate can be effective, a stronger, non-nucleophilic base such as potassium phosphate (K₃PO₄) may be necessary to facilitate the transmetalation step, especially if your boronic acid or ester is less reactive.[1] For anhydrous couplings with K₃PO₄, the addition of a small amount of water can sometimes be beneficial.[1]
-
Solvent and Temperature: Aprotic polar solvents like dioxane or THF are common. If you observe low conversion, increasing the reaction temperature may be necessary. However, be mindful of potential side reactions at elevated temperatures.
-
Degassing: Thoroughly degas your reaction mixture to prevent oxidation of the palladium catalyst and phosphine ligands.
Q2: I am seeing significant amounts of a debrominated byproduct, 1-fluoro-3-(propan-2-yloxy)benzene, in my cross-coupling reaction. How can I minimize this side reaction?
A2: The formation of a hydrodehalogenated product is a common side reaction in palladium-catalyzed couplings, often arising from β-hydride elimination from a palladium-hydride intermediate.[3]
Mitigation Strategies:
-
Ligand Choice: Use bulky ligands that favor reductive elimination of the desired product over competing pathways.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Prolonged reaction times or excessively high temperatures can promote side reactions.
-
Scavengers: In some cases, the addition of a hydride scavenger can be beneficial, although this can add complexity to the reaction mixture.
Q3: In my Buchwald-Hartwig amination, I am struggling with low conversion. What adjustments should I consider?
A3: Similar to Suzuki couplings, the electron-rich nature of the substrate can hinder the initial oxidative addition step in the Buchwald-Hartwig catalytic cycle.[4]
Optimization Parameters:
-
Catalyst and Ligand: Utilize a robust catalyst system. Pre-formed palladium precatalysts with bulky, electron-rich biarylphosphine ligands are often effective for coupling electron-rich aryl halides.[5]
-
Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and have proven effective in challenging amination reactions.[6]
-
Solvent: Anhydrous toluene or dioxane are standard solvents. Ensure your solvent is thoroughly dried, as water can deactivate the base and interfere with the catalytic cycle.
-
Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.
Organometallic Intermediate Formation (Grignard and Organolithium)
Q1: I am having difficulty initiating the Grignard reaction with 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene and magnesium turnings. What can I do?
A1: The initiation of Grignard reagent formation can be challenging, often due to a passivating oxide layer on the magnesium surface or the presence of inhibitors.[7]
Initiation Techniques:
-
Magnesium Activation:
-
Mechanically crush the magnesium turnings under an inert atmosphere to expose a fresh surface.
-
Use chemical activators such as a small crystal of iodine, 1,2-dibromoethane, or a pre-formed Grignard reagent.
-
-
Reaction Conditions:
-
Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere (argon or nitrogen).
-
Use anhydrous ether or THF as the solvent.
-
Gentle heating may be required to initiate the reaction, but be prepared to cool the reaction as it is highly exothermic once it starts.[7]
-
Alternative Method: Halogen-Magnesium Exchange
If direct formation is problematic, a halogen-magnesium exchange reaction using a commercially available Grignard reagent like isopropylmagnesium chloride can be a more reliable method.[8]
Q2: My attempt to form an organolithium reagent via lithium-halogen exchange resulted in a complex mixture of products. What went wrong?
A2: While lithium-halogen exchange is typically fast at low temperatures, side reactions can occur if the reaction is not properly controlled.
Potential Issues and Solutions:
-
Temperature Control: The reaction should be performed at very low temperatures (typically -78 °C) to prevent the highly reactive organolithium intermediate from undergoing side reactions, such as reaction with the solvent or other functional groups.
-
Choice of Lithiating Agent: n-Butyllithium is a common choice. Ensure it is accurately titrated before use.
-
Quenching: Quench the reaction with the desired electrophile at low temperature before allowing the reaction to warm to room temperature.
Experimental Protocols
The following are representative protocols. Optimization may be required for your specific coupling partners and reaction scale.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a general guideline for the coupling of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene with a generic arylboronic acid.
Materials:
-
1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
SPhos (0.04 eq)
-
K₃PO₄ (3.0 eq)
-
Dioxane/Water (4:1 mixture, anhydrous and degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene, the arylboronic acid, and K₃PO₄.
-
In a separate flask, dissolve Pd₂(dba)₃ and SPhos in the dioxane/water mixture.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Seal the flask and degas the mixture by three cycles of vacuum/argon backfill.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ / SPhos | Effective for electron-rich aryl bromides. |
| Base | K₃PO₄ | Strong, non-nucleophilic base. |
| Solvent | Dioxane/Water (4:1) | Good for dissolving both organic and inorganic reagents. |
| Temperature | 90-100 °C | To overcome the activation barrier of oxidative addition. |
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene with a primary or secondary amine.
Materials:
-
1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
RuPhos (0.04 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, RuPhos, and sodium tert-butoxide to a flame-dried Schlenk flask.
-
Add anhydrous toluene, followed by the amine and then 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene.
-
Seal the flask, remove from the glovebox, and heat to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ / RuPhos | Robust system for challenging aminations. |
| Base | NaOtBu | Strong, non-nucleophilic base. |
| Solvent | Anhydrous Toluene | High boiling point and inert. |
| Temperature | 100 °C | To facilitate the catalytic cycle. |
Visualizing Reaction Workflows
Troubleshooting Logic for Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
General Workflow for Grignard Reagent Formation
Caption: Step-by-step workflow for successful Grignard reagent formation.
References
- BenchChem. (2025). Technical Support Center: Purification of Crude 1-Bromo-3-butoxy-5-nitrobenzene. BenchChem.
- Luo, J., et al. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7256–7257.
- Reeves, J. T., et al. (2011). Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. Organic Letters, 13(14), 3576–3579.
- Nagaki, A., et al. (2010). Generation and Reaction of Functional Alkyllithiums by Using Microreactors and Their Application to Heterotelechelic Polymer Synthesis. Chemistry – A European Journal, 16(39), 11933-11941.
- Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180.
- Murata, M., et al. (2006). An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Synlett, 2006(12), 1867-1870.
- Macmillan Group - Princeton University. (2018).
- van der Vlugt, J. I., et al. (2019). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. The Journal of Organic Chemistry, 84(17), 11337–11344.
- Chemistry LibreTexts. (2023).
- Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube.
- Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyderchemsafety.
- Hentschel, B., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.
- Nolan, S. P. (2011). The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 44(2), 91–100.
- Xi, C., et al. (2014). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. Organic Chemistry Frontiers, 1(2), 173-177.
- Shi, H., et al. (2022). Catalytic SNAr Hexafluoroisopropoxylation of Aryl Chlorides and Bromides.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- Wikipedia. (2023).
- Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. Organic Syntheses.
- Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- ChemRxiv. (2024).
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
- Beilstein-Institut. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journal of Organic Chemistry.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- MDPI. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Google Patents. (n.d.). Clean generation of a fluoroaryl grignard reagent.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one. BenchChem.
- National Institutes of Health. (2022). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
- YouTube. (2025). UCF CHM2210 - Exam3.
- ChemRxiv. (n.d.).
- National Center for Biotechnology Information. (2022). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions.
- ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- YouTube. (2024). Steric Hindrance | Organic Chemistry. YouTube.
- National Center for Biotechnology Information. (2022). A real space picture of the role of steric effects in SN2 reactions.
- PubChem. (n.d.). 1-Bromo-3-isopropoxybenzene. PubChem.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 7. schnyderchemsafety.com [schnyderchemsafety.com]
- 8. US6248265B1 - Clean generation of a fluoroaryl grignard reagent - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
Introduction: The Analytical Imperative for a Key Synthetic Building Block
1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene is a substituted aromatic ether, a class of compounds frequently utilized as key intermediates in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] The precise arrangement of bromo, fluoro, and isopropoxy substituents on the benzene ring provides a versatile scaffold for further chemical modification. Consequently, ensuring the purity and accurately quantifying impurities of this starting material is not merely a quality control measure; it is a critical determinant for the success, yield, and safety profile of the final active ingredient.
This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity assessment of this specific analyte. We will explore the fundamental principles of each technique, the rationale behind method development choices, and provide validated experimental protocols to empower researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy.
Physicochemical Rationale for Method Selection
Before delving into specific methodologies, understanding the physicochemical properties of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene is paramount as it dictates the most logical analytical approach.
-
Polarity: The molecule possesses a hydrophobic aromatic core and an ether linkage, balanced by the polar influence of the halogen substituents. This positions it as a compound of moderate polarity, making it an excellent candidate for Reversed-Phase HPLC (RP-HPLC).[2]
-
Volatility & Thermal Stability: Halogenated aromatic compounds are typically volatile and thermally stable enough for Gas Chromatography.[3][4] The ether linkage does not significantly compromise its ability to be vaporized without degradation under typical GC conditions.
-
UV Absorbance: The presence of the benzene ring ensures strong ultraviolet (UV) absorbance, making UV-Vis or Photodiode Array (PDA) detection a highly effective and straightforward choice for HPLC analysis.[2]
Based on these properties, both HPLC and GC stand as viable and powerful techniques for purity analysis, each with distinct advantages and considerations.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Non-Volatile Analytes
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5] For a moderately polar analyte like our target compound, RP-HPLC is the method of choice, where a non-polar stationary phase is used with a polar mobile phase.
The "Why": Causality in HPLC Method Design
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the universal starting point for RP-HPLC method development for aromatic compounds.[2][6] The long alkyl chains provide a highly hydrophobic surface that promotes retention of the analyte through van der Waals forces, allowing for effective separation from more polar or less retained impurities.
-
Mobile Phase Composition: A gradient mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH) is optimal. ACN is often preferred for its lower viscosity and stronger elution strength for aromatic compounds. A gradient elution, starting with a higher water concentration and increasing the ACN percentage over time, ensures that impurities with a wide range of polarities can be resolved and eluted as sharp peaks.
-
Detection: Given the aromatic nature of the analyte, a UV detector set at a wavelength of high absorbance (e.g., 254 nm) provides excellent sensitivity and linearity.[4] A PDA detector offers the additional advantage of acquiring full UV spectra for each peak, aiding in peak purity assessment and identification.
HPLC Workflow Diagram
Caption: A typical workflow for purity analysis by HPLC.
Detailed Experimental Protocol: HPLC-UV
This protocol is designed as a self-validating system, providing a robust starting point for the purity analysis of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
Materials & Reagents:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile (ACN).
-
Sample Diluent: 50:50 (v/v) ACN/Water.
-
Sample: 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the sample diluent to achieve a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[4]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.[4]
-
Gradient Program:
Time (min) % Mobile Phase A (Water) % Mobile Phase B (ACN) 0.0 50 50 20.0 5 95 25.0 5 95 25.1 50 50 | 30.0 | 50 | 50 |
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak using the area percent method (Area % = [Area of main peak / Total area of all peaks] x 100).
Gas Chromatography (GC): The Choice for Volatile Compounds
GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column.[7] The sample is vaporized in a heated inlet and carried through the column by an inert gas.
The "Why": Causality in GC Method Design
-
Stationary Phase Selection: A low-polarity stationary phase, such as a 5% phenyl / 95% methylpolysiloxane (e.g., DB-5ms or HP-5ms), is an excellent choice.[4] This phase separates compounds primarily based on their boiling points, which is ideal for resolving potential process impurities like starting materials or by-products that differ in volatility from the main analyte.
-
Temperature Programming: A temperature ramp is crucial for GC analysis. Starting at a lower temperature allows for the separation of highly volatile impurities. The temperature is then gradually increased to elute the main analyte and any higher-boiling impurities in a reasonable time, ensuring they form sharp, symmetrical peaks.[4]
-
Detector Selection:
-
Flame Ionization Detector (FID): A robust, universal detector for organic compounds. It provides a response proportional to the number of carbon atoms, making it suitable for general purity analysis by area percent.[8]
-
Electron Capture Detector (ECD): An ECD is highly sensitive and selective for compounds containing electronegative atoms, such as the bromine and fluorine in our analyte.[9] This makes it an outstanding choice for detecting trace levels of halogenated impurities that might not be visible with an FID.
-
Mass Spectrometer (MS): Coupling GC with an MS detector provides the highest level of confidence, offering not only quantification but also structural information for peak identification and confirmation.[10]
-
GC Workflow Diagram
Caption: A typical workflow for purity analysis by GC.
Detailed Experimental Protocol: GC-FID
This protocol provides a reliable method for assessing the purity of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene and related volatile impurities.
Instrumentation:
-
Gas chromatograph with a split/splitless injector, capillary column oven, and Flame Ionization Detector (FID).
Materials & Reagents:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium, at a constant flow of 1.0 mL/min.
-
Sample Solvent: Acetone or Dichloromethane (high purity).
-
Sample: 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene.
Procedure:
-
Sample Preparation: Prepare a solution of the sample in the chosen solvent at a concentration of approximately 1 mg/mL.[4]
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split, with a ratio of 50:1.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Detector (FID) Temperature: 300 °C.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity using the area percent method, assuming a relative response factor of 1.0 for all impurities if standards are not available.
Head-to-Head Comparison: HPLC vs. GC
The choice between HPLC and GC depends on the specific analytical goal, available instrumentation, and the nature of the expected impurities.
| Feature | HPLC Analysis | GC Analysis | Rationale & Justification |
| Analyte Suitability | Excellent. Ideal for non-volatile or thermally sensitive compounds.[3] | Excellent. Suitable for volatile and thermally stable compounds.[3] | The target analyte fits both criteria, making both techniques viable. |
| Separation Principle | Based on polarity and partitioning between liquid/solid phases.[11] | Based primarily on boiling point and polarity.[11] | HPLC may better resolve polar impurities; GC excels at separating isomers with different volatilities. |
| Speed of Analysis | Moderate (typically 10-60 minutes per run).[3] | Fast (typically a few minutes to 20 minutes per run).[5] | GC often provides a higher sample throughput due to faster analysis times. |
| Sensitivity & Selectivity | Good sensitivity with UV detection. PDA adds spectral confirmation. | Good sensitivity with FID. Excellent sensitivity and selectivity for halogenated impurities with ECD.[9] MS provides definitive identification. | For detecting trace halogenated impurities, GC-ECD is superior. For definitive identification of unknowns, GC-MS is the gold standard. |
| Sample Preparation | Requires sample to be soluble in the mobile phase; filtration is necessary. | Requires a volatile solvent; sample must be fully vaporized. | Both methods have straightforward sample preparation for this analyte. |
| Instrumentation Cost | Generally higher due to high-pressure pumps and solvent costs.[5] | Generally lower instrument and consumable (gas) costs.[5] | Operational costs for HPLC can be higher due to the need for large volumes of high-purity solvents. |
| Robustness | Very robust and highly reproducible for routine QC applications. | Robust, but column performance can degrade with non-volatile residues. | Proper sample preparation and maintenance are key for both, but GC inlets and columns can be more susceptible to contamination from complex matrices. |
Conclusion and Recommendation
Both HPLC and GC are powerful, orthogonal techniques capable of providing reliable purity data for 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene.
-
For routine quality control and release testing , HPLC-UV is often the preferred method. It is exceptionally robust, highly reproducible, and effectively separates a wide range of potential impurities. Its operation at ambient temperature avoids any risk of thermal degradation.
-
For in-depth impurity profiling, analysis of volatile starting materials, or when the highest sensitivity for halogenated by-products is required , GC-FID/ECD is the superior choice. A GC-MS method should be employed for the definitive structural elucidation of any unknown impurity peaks.
Ultimately, for comprehensive characterization and method validation in a drug development setting, employing both HPLC and GC is the most rigorous scientific approach. The use of these two dissimilar chromatographic techniques provides a more complete picture of the sample's purity, ensuring that no impurities are overlooked.
References
-
Dragone, V., et al. (2020). Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. MDPI. Retrieved from [Link]
-
Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from Magritek website: [Link]
-
Macher, F., et al. (2015). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. ResearchGate. Retrieved from [Link]
-
Wadher, K., et al. (2011). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH. Retrieved from [Link]
-
Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from Brewer Science website: [Link]
-
Agilent. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from Agilent Technologies website: [Link]
-
Riazi, M., et al. (2021). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate. Retrieved from [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? Retrieved from [Link]
-
Phenomenex. (2023). HPLC vs GC: What Sets These Methods Apart. Retrieved from Phenomenex website: [Link]
-
Yadav, G. D., & Mistry, C. K. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. ResearchGate. Retrieved from [Link]
-
Koresawa, M., et al. (2001). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2-fluoro-3-(prop-2-yn-1-yloxy)benzene. Retrieved from National Center for Biotechnology Information website: [Link]
-
Davidson Analytical Services. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. Retrieved from [Link]
-
Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from Agilent Technologies website: [Link]
-
Wang, H., et al. (2015). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-3-fluoro-. Retrieved from NIST Chemistry WebBook: [Link]
-
Valdivia, C., et al. (2006). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. Retrieved from [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from [Link]
-
AELAB. (2024). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from AELAB website: [Link]
-
Smeds, A., & Vesanen, S. (2001). Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection. ResearchGate. Retrieved from [Link]
-
Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from YouTube: [Link]
-
WelchLab. (2023). [Reader Insight] Accelerating Gas Chromatography Method Development. Retrieved from WelchLab website: [Link]
-
PubChem. (n.d.). 1-Bromo-3-fluoro-5-nitrobenzene. Retrieved from National Center for Biotechnology Information website: [Link]
-
AELAB. (n.d.). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from AELAB website: [Link]
-
Dewulf, J., et al. (2005). Developments in the analysis of volatile halogenated compounds. ResearchGate. Retrieved from [Link]
-
CDC Stacks. (n.d.). Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. Retrieved from [Link]
-
News - Blog. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-chloro-5-iodobenzene. Retrieved from National Center for Biotechnology Information website: [Link]
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A Comparative Guide to the Characterization of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise structural confirmation and purity assessment of novel chemical entities are paramount. Substituted benzene rings, particularly those incorporating halogens and ether functionalities, are foundational scaffolds in a vast array of pharmaceuticals and research chemicals. This guide provides an in-depth technical comparison of the primary analytical techniques used to characterize 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene and its derivatives.
The strategic placement of bromine, fluorine, and an isopropoxy group on the benzene ring creates a molecule with distinct physicochemical properties that are crucial for its application but also present unique challenges for characterization. The bromine atom offers a site for cross-coupling reactions, the fluorine can enhance metabolic stability and binding affinity, and the isopropoxy group modifies solubility and steric profile.[1] A multi-technique approach is not just recommended; it is essential for unambiguous structural elucidation and purity verification.
This document moves beyond a simple listing of methods to explain the causality behind experimental choices, presenting a self-validating system where data from one technique corroborates another. While direct spectral data for the title compound is not widely published, this guide leverages established principles of spectroscopy and chromatography, supported by experimental data from closely related analogs, to provide a robust predictive framework for its characterization.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of organic molecule characterization, providing detailed information about the carbon-hydrogen framework. For a molecule like 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for full structural assignment.
¹H NMR Analysis: A Proton's Perspective
The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other nuclei.
-
Isopropoxy Group Signature: This group will present two distinct signals:
-
A septet (or multiplet) around 4.6-4.8 ppm corresponding to the single methine proton (-CH-). The multiplicity arises from coupling to the six adjacent methyl protons.
-
A doublet around 1.3-1.4 ppm , integrating to six protons, from the two equivalent methyl groups (-CH₃). This signal is split by the single methine proton.
-
-
Aromatic Region: The three protons on the benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm). Due to the substitution pattern, we predict:
-
Three distinct signals, each integrating to one proton.
-
The chemical shifts are influenced by the electronic effects of the substituents. The oxygen of the isopropoxy group is electron-donating (shielding effect, upfield shift), while bromine and fluorine are electron-withdrawing (deshielding effect, downfield shift).
-
Complex splitting patterns will arise from proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling. For instance, the proton at C2 will be a triplet of doublets (td) or a complex multiplet due to coupling with the fluorine at C3 and the proton at C6.
-
Comparative Insight: In the ¹H NMR spectrum of the analog 1-Bromo-3,5-difluorobenzene, two signals are observed in the aromatic region: one at ~7.05 ppm and another at ~6.76 ppm.[2] The introduction of the electron-donating isopropoxy group in our target molecule would likely shift the aromatic signals to slightly lower ppm values compared to this difluoro analog.
¹³C NMR Analysis: Mapping the Carbon Skeleton
¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.
-
Isopropoxy Carbons: Two signals are expected: one for the methine carbon (~70-72 ppm) and one for the methyl carbons (~21-23 ppm).
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (~100-165 ppm).
-
The carbon directly attached to the fluorine (C-F) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz).
-
Carbons two and three bonds away from the fluorine will also exhibit smaller C-F couplings.
-
The carbon attached to bromine (C-Br) will appear at a lower field strength (~120-125 ppm) compared to unsubstituted benzene.
-
The carbon attached to the oxygen (C-O) will be the most downfield-shifted aromatic carbon (~158-162 ppm).
-
Trustworthiness through Correlation: 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) are essential to definitively link each proton signal to its directly attached carbon, validating the assignments made in the 1D spectra.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
-
Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for better resolution.
-
2D NMR: If assignments are ambiguous, perform 2D correlation experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
Section 2: Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the exact molecular weight and, depending on the ionization technique, valuable structural information through fragmentation analysis. It is a critical tool for confirming the molecular formula and identifying impurities.
Expected Mass Spectrum
-
Molecular Ion (M⁺): The key feature will be the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (M⁺ and M+2), separated by 2 m/z units. For C₉H₁₀BrFO, the expected monoisotopic mass is approximately 232.99 g/mol .
-
Key Fragmentation Pathways: Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation, providing a structural "fingerprint."
-
Loss of the Isopropyl Group: A common fragmentation for isopropyl ethers is the cleavage of the C-O bond, leading to the loss of a propyl radical (•C₃H₇) or propene (C₃H₆) via rearrangement. This would result in significant fragment ions.
-
Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion at [M-Br]⁺.
-
Benzylic Cleavage: While not a classic benzylic ether, fragmentation of the isopropoxy group is highly probable.
-
Comparative Insight: The mass spectrum of 1-bromo-3,5-difluorobenzene shows a prominent molecular ion peak cluster at m/z 192/194 and a major fragment corresponding to the loss of bromine at m/z 113.[1] For our target molecule, we would expect a similar loss of bromine, alongside fragments characteristic of the isopropoxy group.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile, thermally stable compounds like the target molecule.[3]
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the sample with a split ratio (e.g., 50:1) to avoid overloading the column.
-
Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~250 °C.
-
-
MS Detection:
-
Ionization Mode: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to the compound. Analyze the mass spectrum for the molecular ion cluster and characteristic fragment ions. Compare the obtained spectrum with a library database if available.
Section 3: Chromatographic Techniques: Purity Assessment and Comparison
Chromatography separates the target compound from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in pharmaceutical development.
Reversed-Phase HPLC (RP-HPLC)
This is the most common HPLC mode for molecules of intermediate polarity.
-
Principle: The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol). More non-polar compounds are retained longer on the column.
-
Expected Behavior: 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene is a relatively non-polar molecule and will be well-retained on a C18 column. Its derivatives may have different retention times based on their polarity. For example, replacing the bromine with a more polar group (e.g., -OH) would significantly decrease retention time, while adding another alkyl group would increase it.
-
Detection: A UV detector is ideal, as the benzene ring provides strong chromophores. A photodiode array (PDA) detector can record the full UV spectrum of the eluting peak, which aids in peak identification and purity assessment.[4]
Experimental Protocol: RP-HPLC Method Development
-
Column Selection: Start with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). Fluorinated phases can also offer alternative selectivity for halogenated compounds.[5]
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Solvent B: HPLC-grade acetonitrile or methanol.
-
-
Gradient Elution: For analyzing samples of unknown complexity, a gradient elution is recommended.
-
Example Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Detection: Set the UV/PDA detector to a wavelength where the analyte has strong absorbance, typically around 254 nm or a local maximum determined from a UV scan.
-
Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature (e.g., 30 °C) to achieve optimal separation (Resolution ≥ 2.0) between the main peak and any impurities.[4]
Comparative Data Summary
The following table provides a predicted summary of the characterization data for the title compound, based on the analysis of its structural components and comparison with close analogs.
| Technique | Parameter | Predicted Value / Observation | Rationale / Comparative Compound |
| ¹H NMR | Isopropoxy CH | Septet, ~4.6-4.8 ppm | Typical range for isopropyl ethers. |
| Isopropoxy CH₃ | Doublet, ~1.3-1.4 ppm | Typical range for isopropyl ethers. | |
| Aromatic H | 3 signals, ~6.7-7.2 ppm | Shielding/deshielding by substituents; complex splitting due to H-H and H-F coupling. | |
| ¹³C NMR | Aromatic C-O | ~158-162 ppm | Strong deshielding effect of ether oxygen. |
| Aromatic C-F | ~160-164 ppm (d, ¹JCF ≈ 245 Hz) | Characteristic large C-F coupling constant. | |
| Aromatic C-Br | ~122-125 ppm | Electronegative effect of bromine. | |
| Mass Spec | Molecular Ion | m/z ~233/235 (1:1 ratio) | Isotopic signature of bromine. |
| Key Fragments | [M-C₃H₇]⁺, [M-Br]⁺ | Loss of isopropyl group and bromine atom are common fragmentation pathways. | |
| RP-HPLC | Retention | High retention on C18 | The molecule is predominantly non-polar. |
Visualization of the Analytical Workflow
A systematic approach ensures all necessary data is collected for confident characterization.
Caption: Integrated workflow for the synthesis, purification, and characterization of target compounds.
Conclusion
The comprehensive characterization of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene derivatives relies on the synergistic application of NMR, mass spectrometry, and chromatography. Each technique provides a unique and essential piece of the structural puzzle. NMR spectroscopy defines the connectivity and environment of atoms, mass spectrometry confirms the molecular weight and elemental composition, and HPLC provides an accurate measure of purity. By cross-validating the data from these orthogonal techniques, researchers can ensure the identity and quality of their materials, a critical requirement for advancing drug discovery and chemical research.
References
- Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene.
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-
PubChem. (2026, January 18). 1-Bromo-2,4-difluoro-5-(prop-2-yn-1-yloxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Singh, S., et al. (2026, January 5). Development of an RP-HPLC–PDA method for brompheniramine impurity profiling in a multi-ingredient cough syrup. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Halogenation of Ethers: A Guide to Functional Group Preparations. Retrieved from [Link]
- Google Docs. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.
-
Chromatography Online. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
PubMed. (n.d.). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthetic methods. IV. Halogenation of carbonyl compounds via silyl enol ethers. The Journal of Organic Chemistry. Retrieved from [Link]
-
INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from [Link]
-
Narang, S. (2023, December 16). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. Retrieved from [Link]
-
PMC. (n.d.). A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples. Retrieved from [Link]
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A Comparative In-Vitro Testing Guide for Novel Kinase Inhibitors Derived from 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene
This guide provides a comprehensive framework for the in-vitro characterization and comparison of novel compounds synthesized from the versatile building block, 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene. Designed for researchers in drug discovery and medicinal chemistry, this document offers a strategic workflow, detailed experimental protocols, and insights into data interpretation for identifying promising kinase inhibitor candidates.
Introduction: The Rationale for Kinase Inhibitor Synthesis
The starting material, 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene, is a highly functionalized aromatic ring, primed for diversification into potential therapeutic agents. The presence of a bromine atom facilitates palladium-catalyzed cross-coupling reactions, while the fluoro and isopropoxy groups can enhance metabolic stability and binding affinity, respectively.[1] A logical and high-value therapeutic target for derivatives of this scaffold is the protein kinase family. Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2]
A common strategy for creating kinase inhibitors from such a scaffold involves leveraging well-established synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions to introduce diverse chemical moieties that can interact with the ATP-binding site of kinases.[1][3] This guide will focus on the in-vitro evaluation of a hypothetical library of such compounds, targeting the frequently dysregulated RAS-RAF-MEK-ERK signaling pathway.[1]
Conceptual Synthetic Workflow
To generate a library of diverse compounds for comparison, the 1-bromo-3-fluoro-5-(propan-2-yloxy)benzene core can be elaborated using palladium-catalyzed cross-coupling reactions. This approach allows for the systematic introduction of various aryl, heteroaryl, and amine substituents to explore the structure-activity relationship (SAR).
Caption: Conceptual synthetic routes to generate a compound library.
The In-Vitro Testing Cascade: A Step-by-Step Approach
A tiered approach is essential for efficiently screening and comparing newly synthesized compounds. The workflow should progress from broad, high-throughput biochemical assays to more complex, lower-throughput cell-based assays.
Caption: A tiered workflow for in-vitro compound comparison.
Experimental Protocols and Data Presentation
Tier 1: Primary Biochemical and Cytotoxicity Screening
The initial tier aims to quickly identify compounds that inhibit the primary kinase target and exhibit anti-proliferative effects in a relevant cancer cell line.
A. Biochemical Kinase Inhibition Assay (Example: BRAF V600E)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.[4] A variety of detection methods are available, including radiometric and fluorescence-based readouts (e.g., TR-FRET).[5]
Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant BRAF V600E enzyme, its substrate (e.g., MEK1), and ATP.
-
Compound Plating: Serially dilute the synthesized compounds in DMSO and add them to a 384-well assay plate. Include a known inhibitor (e.g., Vemurafenib) as a positive control and DMSO as a negative control.
-
Enzyme Addition: Add the kinase enzyme solution to each well and incubate briefly to allow for compound binding.
-
Reaction Initiation: Add a mixture of the substrate and ATP to each well to start the kinase reaction. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the enzyme to ensure comparability of IC50 values.[6] Incubate for a predetermined time (e.g., 60 minutes) at 30°C.
-
Reaction Termination and Detection: Stop the reaction by adding a solution containing EDTA.[4] Add detection reagents according to the manufacturer's protocol (e.g., a europium-labeled anti-phospho-substrate antibody for a TR-FRET assay).[7]
-
Data Acquisition: Read the plate on a suitable microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
B. Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compounds on the metabolic activity of a relevant cancer cell line (e.g., A375, which harbors the BRAF V600E mutation), serving as a proxy for cell viability and proliferation.[8][9]
Protocol:
-
Cell Seeding: Seed A375 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for 72 hours.[10]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1.5-4 hours at 37°C.[11] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent cell viability relative to the DMSO-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) by plotting viability against the log of compound concentration.
Data Presentation: Tier 1 Summarize the primary screening data in a table for easy comparison.
| Compound ID | Target Kinase IC50 (nM) [BRAF V600E] | Cell-Based GI50 (nM) [A375 cells] |
| Cmpd-001 | 15 | 150 |
| Cmpd-002 | 250 | >10,000 |
| Cmpd-003 | 8 | 95 |
| Vemurafenib | 5 | 80 |
Tier 2: On-Target Cellular Activity and Selectivity Profiling
Compounds that demonstrate potent biochemical inhibition and cellular activity are advanced to Tier 2 to confirm their mechanism of action within a cellular context and to assess their selectivity.
A. Cell-Based Phosphorylation Assay (Western Blot)
This assay verifies that the compound inhibits the intended signaling pathway in intact cells by measuring the phosphorylation status of a downstream substrate.
Protocol:
-
Cell Treatment: Treat A375 cells with various concentrations of the hit compounds for a defined period (e.g., 2 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a nitrocellulose membrane, and probe with primary antibodies specific for phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).
-
Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the reduction in p-MEK and p-ERK levels relative to total protein levels.
B. Kinome-Wide Selectivity Profiling
It is crucial to understand the selectivity profile of a kinase inhibitor, as off-target activities can lead to toxicity. This is typically performed as a service by specialized vendors who screen the compound against a large panel of kinases (often >300).[12][13]
Methodology: Submit promising compounds to a kinome profiling service (e.g., Eurofins' KinaseProfiler™, Promega's Kinase Selectivity Profiling Services).[14] The compound is typically tested at a single high concentration (e.g., 1 µM) against the kinase panel. The percent inhibition for each kinase is reported. "Hits" (e.g., >70% inhibition) can be followed up with full IC50 determinations.
Data Presentation: Tier 2 Visualize selectivity data using a dendrogram or a table listing significant off-target hits.
| Compound ID | Primary Target IC50 (nM) [BRAF V600E] | Key Off-Target Kinase IC50 (nM) | Selectivity Score (S10 @ 1µM) |
| Cmpd-003 | 8 | SRC: 1200, LCK: >5000 | 0.02 |
| Vemurafenib | 5 | ACK1: 150, SRC: 800 | 0.05 |
Selectivity Score (S10) is the number of off-target kinases inhibited by >90% at a 1µM concentration, divided by the total number of kinases tested.
Tier 3: Preliminary In-Vitro ADME Profiling
Early assessment of drug metabolism and excretion properties is vital. A key starting point is to evaluate the metabolic stability of the compounds in human liver microsomes.[15]
A. Metabolic Stability Assay
This assay measures the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs), contained in liver microsomes.[16][17]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes in a phosphate buffer.[18]
-
Compound Incubation: Add the test compound (typically at 1 µM) to the microsomal suspension and pre-warm to 37°C.[18]
-
Reaction Initiation: Start the reaction by adding the cofactor NADPH.[16]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[16]
-
Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in-vitro half-life (t½) and the intrinsic clearance (Clint).
Data Presentation: Tier 3
| Compound ID | In-Vitro Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Cmpd-003 | 45 | 15.4 |
| Verapamil | 8 | 86.6 |
| Warfarin | >60 | <5.0 |
Conclusion and Interpretation
This comparative guide outlines a systematic in-vitro testing cascade to characterize and prioritize novel kinase inhibitors synthesized from 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene. By objectively comparing compounds based on biochemical potency, cellular activity, selectivity, and metabolic stability, researchers can make data-driven decisions. The ideal lead candidate will exhibit high potency against the primary target (low nM IC50), corresponding on-target cellular activity, a clean selectivity profile (high selectivity score), and moderate to low intrinsic clearance, indicating good metabolic stability. This structured approach ensures that resources are focused on compounds with the highest probability of success in subsequent preclinical and clinical development.
References
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health. Available at: [Link]
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Assay Development for Protein Kinase Enzymes. National Institutes of Health. Available at: [Link]
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Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening. National Institutes of_Health. Available at: [Link]
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Design, Synthesis, and Biochemical Evaluation of Novel MLK3 Inhibitors: A Target Hopping Example. German Cancer Research Center (DKFZ). Available at: [Link]
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Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine. Semantic Scholar. Available at: [Link]
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How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
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Kinase assays. BMG LABTECH. Available at: [Link]
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In vitro kinase assay. Protocols.io. Available at: [Link]
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Kinome Profiling. Oncolines B.V. Available at: [Link]
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Microsomal Stability. Cyprotex. Available at: [Link]
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Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed. Available at: [Link]
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metabolic stability in liver microsomes. Mercell. Available at: [Link]
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In Vitro ADME Assays and Services. Charles River Laboratories. Available at: [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]
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MTT (Assay protocol). Protocols.io. Available at: [Link]
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Considerations and suggested workflow for in vitro kinase inhibitor.... ResearchGate. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Cell Viability Assays. National Center for Biotechnology Information. Available at: [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
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KinomePro. Pamgene. Available at: [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. Available at: [Link]
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A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. MDPI. Available at: [Link]
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Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature. Available at: [Link]
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In vitro drug metabolism: for the selection of your lead compounds. MTT-lab. Available at: [Link]
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MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
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Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. Available at: [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon Web Services. Available at: [Link]
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Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
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A Senior Application Scientist's Guide to Catalytic Couplings of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene
Introduction: The Strategic Importance of the 3-Fluoro-5-isopropoxybenzene Moiety
For researchers in medicinal chemistry and materials science, the 3-fluoro-5-isopropoxybenzene scaffold is a valuable building block. The unique electronic properties imparted by the fluorine atom, combined with the steric and electronic influence of the isopropoxy group, make derivatives of this structure promising candidates for novel therapeutics and functional materials. The bromine atom at the 1-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures.
This guide provides a comparative analysis of common catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of 1-bromo-3-fluoro-5-(propan-2-yloxy)benzene. We will delve into the mechanistic rationale behind catalyst selection and provide experimentally-derived insights to guide your synthetic strategy.
C-C Bond Formation: A Comparative Look at Suzuki-Miyaura Coupling Catalysts
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, owing to its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.[1] The catalytic cycle, illustrated below, involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronate and reductive elimination to yield the biaryl product.
For a substrate like 1-bromo-3-fluoro-5-(propan-2-yloxy)benzene, which is relatively electron-rich, the oxidative addition step can be challenging. Therefore, the choice of ligand is critical to promote this key step and ensure efficient catalysis.
Comparative Performance of Catalyst Systems for Suzuki-Miyaura Coupling
The following table summarizes the performance of various palladium-based catalyst systems for the Suzuki-Miyaura coupling of aryl bromides with structural similarities to our target substrate. This data, compiled from literature on analogous systems, provides a strong basis for catalyst selection.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations & Rationale |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | 12 | 85 | A standard, reliable catalyst system. PPh₃ is a versatile but less electron-rich phosphine, suitable for many applications. |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane | 100 | 8 | 92 | The bidentate dppf ligand provides greater stability to the palladium center, often leading to higher yields and catalyst turnover numbers. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | SPhos is a bulky, electron-rich biaryl phosphine ligand that excels in coupling sterically hindered and electron-rich aryl bromides by promoting the oxidative addition step. |
| PEPPSI-IPr | IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | N-Heterocyclic Carbene (NHC) ligands like IPr are strong σ-donors, making them highly effective for challenging couplings, often with shorter reaction times. |
Expert Insight: For the Suzuki coupling of 1-bromo-3-fluoro-5-(propan-2-yloxy)benzene, catalyst systems employing bulky and electron-rich phosphine ligands such as SPhos, or robust NHC ligands like IPr, are predicted to offer superior performance over traditional PPh₃-based catalysts due to the electron-rich nature of the substrate.
Experimental Protocol: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 1-bromo-3-fluoro-5-(propan-2-yloxy)benzene with an arylboronic acid.
C-N Bond Formation: Navigating Catalyst Selection for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. This transformation is particularly valuable for constructing aryl amines from aryl halides and primary or secondary amines. The catalytic cycle shares similarities with the Suzuki-Miyaura reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
The choice of ligand is paramount for a successful Buchwald-Hartwig amination, as it influences the rates of both oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of the desired C-N bond.
Comparative Performance of Catalyst Systems for Buchwald-Hartwig Amination
The following table presents a comparison of catalyst systems for the Buchwald-Hartwig amination of aryl bromides, providing a basis for selecting an appropriate system for 1-bromo-3-fluoro-5-(propan-2-yloxy)benzene.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations & Rationale |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-100 | 12-24 | 80-90 | A classic bidentate phosphine ligand that provides good stability and reactivity for a range of substrates. |
| [Pd(cinnamyl)Cl]₂ | XantPhos | DBU | MeCN/PhMe | 140 | 1 | 88 | XantPhos is a wide bite-angle diphosphine ligand that can be effective in promoting reductive elimination. DBU is a soluble organic base. |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | 2-6 | >95 | XPhos is a highly effective bulky, electron-rich monophosphine ligand for a broad scope of aryl bromides and amines, often providing high yields in short reaction times. |
| (NHC)Pd(allyl)Cl | IPr | NaOt-Bu | Dioxane | 80-100 | 4-12 | >90 | NHC-based catalysts offer high stability and activity, particularly for challenging substrates. |
Expert Insight: For the amination of 1-bromo-3-fluoro-5-(propan-2-yloxy)benzene, catalyst systems based on bulky biaryl phosphine ligands like XPhos are highly recommended. These ligands have demonstrated broad applicability and high efficiency for the coupling of both primary and secondary amines with a wide range of aryl halides.
Experimental Protocol: Buchwald-Hartwig Amination using a Palladium/XPhos System
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 1-bromo-3-fluoro-5-(propan-2-yloxy)benzene.
C(sp²)-C(sp) Bond Formation: Insights into Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The catalytic cycle involves both a palladium cycle and a copper cycle, as depicted below.
Comparative Performance of Catalyst Systems for Sonogashira Coupling
The following table summarizes common catalyst systems for the Sonogashira coupling of aryl bromides.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations & Rationale |
| Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N | THF | RT - 60 | 4-12 | 85-95 | The classic Sonogashira catalyst system, effective for a wide range of substrates. |
| Pd(OAc)₂ / SPhos | SPhos | Cs₂CO₃ | Dioxane | 60 | 3-6 | >90 | Bulky, electron-rich ligands can also be beneficial in copper-free Sonogashira couplings. |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | TMP | DMSO | RT | 3 | High | A highly active catalyst system for copper-free Sonogashira couplings, often proceeding at room temperature. |
| (NHC)-Pd / (NHC)-Cu | NHC | Amine | Various | RT - 80 | 1-5 | High | Collaborative catalysis using NHC complexes of both palladium and copper can lead to highly efficient couplings. |
Expert Insight: For the Sonogashira coupling of 1-bromo-3-fluoro-5-(propan-2-yloxy)benzene, the traditional Pd(PPh₃)₂Cl₂/CuI system is a reliable starting point. For substrates that may be sensitive to copper, or to minimize homocoupling of the alkyne, a copper-free protocol with a bulky phosphine ligand or a specialized palladium precatalyst should be considered.
Experimental Protocol: Sonogashira Coupling using Pd(PPh₃)₂Cl₂/CuI
This protocol provides a general method for the Sonogashira coupling of 1-bromo-3-fluoro-5-(propan-2-yloxy)benzene.
Conclusion: A Rational Approach to Catalyst Selection
The choice of an optimal catalyst system for the cross-coupling of 1-bromo-3-fluoro-5-(propan-2-yloxy)benzene is dictated by the desired transformation and the specific coupling partners. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene ligands is often advantageous to overcome the electron-rich nature of the aryl bromide and promote efficient catalysis. For Sonogashira couplings, both traditional copper-co-catalyzed and modern copper-free systems offer high efficiency.
The experimental protocols and comparative data presented in this guide provide a solid foundation for developing robust and high-yielding cross-coupling methodologies for this valuable synthetic building block. As with any catalytic reaction, empirical optimization of reaction parameters for your specific substrates is highly recommended to achieve the best results.
References
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with 1-Bromo-1-propene. BenchChem.
- Correa, A., et al. (2008). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
- Kashani, S. K., et al. (n.d.).
- Le, C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. BenchChem.
- Arcadi, A., et al. (2013). Palladium-Catalyzed Cascade Reactions of 1-(3-Arylprop-2-ynyloxy)-2-bromo Benzene Derivatives with Organoboron Compounds. Sci-Hub.
- Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b] thiadiazole with substituted anilines at conventional heating in Schlenk tube. (2025).
- BenchChem. (2025). comparing the efficacy of different catalysts for 3-bromoquinoline coupling. BenchChem.
- Gallop, C. W. D., et al. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Sci-Hub.
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- Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. (n.d.).
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017).
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (n.d.). ChemRxiv.
- Heck Reaction. (2023). Chemistry LibreTexts.
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- Palladium-Catalyzed Arylation of Fluoroalkylamines. (n.d.).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
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- Process for the preparation of aromatic fluoro compounds. (1994).
- Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10). (n.d.).
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024).
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. BenchChem.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... (n.d.).
- α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. (n.d.). MDPI.
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- Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. (n.d.). MDPI.
- Microwave-accelerated Mizoroki-Heck and Sonogashira cross- coupling reactions in water using a heterogeneous palladium(II). (n.d.). Semantic Scholar.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized reagents like 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene demands a proactive and informed approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our goal is to build a culture of safety that is both rigorous and intuitive, ensuring that your focus remains on scientific discovery, secured by a foundation of uncompromised safety protocols.
The Foundational Principle: A Hazard-Informed PPE Strategy
Anticipated Hazards Based on Analogous Compounds:
-
Skin Irritation (Category 2): Direct contact is likely to cause skin irritation.[2][3][4]
-
Serious Eye Irritation (Category 2): Splashes pose a significant risk of serious eye damage.[2][3][4]
-
Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.[3][4][5]
-
Skin Sensitization (Category 1): Repeated exposure may lead to an allergic skin reaction.[2]
-
Acute Oral Toxicity (Category 4): The substance is presumed to be harmful if swallowed.[2][4]
-
Flammability: Many related brominated aromatic compounds are flammable liquids.[2][6] Therefore, ignition sources should be strictly controlled.[6]
This hazard assessment is the cornerstone of our PPE selection. The causality is clear: because the compound is a severe eye irritant, chemical splash goggles are not just recommended, they are essential. Because it is a skin irritant and potential sensitizer, the right type of glove is critical.
Core Protective Equipment: Your Primary Defense
Effective protection relies on a multi-layered approach, shielding the primary routes of exposure: dermal, ocular, and respiratory.[7]
Eye and Face Protection
Given the high risk of serious eye irritation, robust eye protection is non-negotiable.
-
Chemical Splash Goggles: These are mandatory for all handling operations.[8] Goggles must form a complete seal around the eyes to protect from splashes, a hazard that standard safety glasses do not adequately address.[8][9] They should be indirectly vented to prevent vapor entry.[8]
-
Face Shield: A face shield, worn in conjunction with chemical splash goggles, is required when there is an elevated risk of splashing, such as during bulk transfers, heating, or reactions under pressure.[10] The face shield provides a critical secondary layer of protection for the entire face.
Skin and Body Protection
Preventing dermal contact is crucial to avoid irritation and potential long-term sensitization.[7]
-
Gloves: Choosing the correct glove material is vital. Standard latex gloves offer little to no protection against aromatic solvents.[10]
-
Recommended Materials: For halogenated aromatic compounds, Butyl or Viton® gloves are often recommended due to their high level of chemical resistance.[8] Neoprene can be an alternative for some applications but is less effective against aromatic hydrocarbons.[10]
-
Validation: Always consult a manufacturer-specific glove compatibility chart to verify protection against brominated aromatic compounds.
-
Technique: Never wear compromised gloves. Inspect for tears or punctures before each use.[10] Use proper removal techniques to avoid contaminating your hands.
-
-
Laboratory Coat: A flame-resistant lab coat is the minimum requirement. Ensure it is fully buttoned with sleeves rolled down.
-
Chemical-Resistant Apron: For procedures involving larger quantities (>100 mL) or a significant splash hazard, a chemical-resistant apron should be worn over the lab coat.[11]
Respiratory Protection
The primary method for controlling respiratory exposure is through engineering controls.
-
Chemical Fume Hood: All manipulations of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene should be performed inside a certified chemical fume hood. This is the most effective way to prevent the inhalation of vapors.[1]
-
Respirators: In the rare event that engineering controls are insufficient or not available (e.g., during a large spill response), respiratory protection is required. The selection of a respirator must be based on a formal risk assessment of airborne concentrations and should only be done by trained personnel.
Operational Plans: Tailoring PPE to the Task
The required level of PPE can be adjusted based on the specific procedure and the quantities being handled. This risk-based approach ensures both safety and practicality.
| Laboratory Operation | Quantity | Required PPE Ensemble | Rationale |
| Weighing/Sample Preparation | < 10 g | Chemical Splash Goggles, Chemical-Resistant Gloves (Butyl/Viton®), Lab Coat. | Low risk of splashing, but full protection against direct contact and minor vapor release is necessary. |
| Solution Preparation/Transfers | 10 - 500 mL | Chemical Splash Goggles, Face Shield, Chemical-Resistant Gloves (Butyl/Viton®), Lab Coat, Chemical-Resistant Apron. | Increased risk of splashes and spills requires enhanced facial and body protection.[11] |
| Running Chemical Reactions | Any | All work must be conducted in a chemical fume hood. PPE as per solution preparation. | Reactions can have unpredictable outcomes; containment within a fume hood is critical. |
| Handling Waste | Any | Chemical Splash Goggles, Chemical-Resistant Gloves (Butyl/Viton®), Lab Coat. | Contaminated waste presents the same contact hazards as the pure substance. |
Step-by-Step Protocols for a Self-Validating Safety System
Trust in a safety protocol comes from its clarity and repeatability. Follow these steps to ensure a validated system of protection.
PPE Donning Sequence
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Body Protection: Don lab coat and chemical-resistant apron (if required).
-
Gloves: Select the correct gloves and inspect them for damage. Pull cuffs over the sleeves of the lab coat.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield (if required). Adjust for a secure fit.
PPE Doffing Sequence (Critical to Avoid Contamination)
-
Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.
-
Face/Eye Protection: Remove the face shield, then the goggles, handling them by the strap or earpieces.
-
Body Protection: Unbutton and remove the lab coat and/or apron, turning it inside out as you remove it to contain contaminants.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[12]
Disposal of Contaminated PPE
-
Gloves and Disposable Items: Dispose of all contaminated disposable PPE, such as gloves, as hazardous waste in a designated, sealed container.[13] Do not place them in regular trash.
-
Reusable Items: Decontaminate reusable PPE like face shields and goggles according to established laboratory procedures before storage.
Visualizing the PPE Selection Workflow
To ensure a logical and consistent approach to safety, the following workflow diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling Halogenated Aromatics.
References
- Fisher Scientific. (n.d.). Safety Data Sheet: 1-Bromo-3,5-difluorobenzene.
- Fisher Scientific. (2025, December 21). Safety Data Sheet: 1-Bromo-3-chloro-5-fluorobenzene.
- CymitQuimica. (2024, December 19). Safety Data Sheet: 1-Bromo-4-(prop-2-yn-1-yloxy)benzene.
- Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene.
- Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 1-Bromo-3-fluoro-4-iodobenzene.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- Carleton University. (n.d.). Benzene – Lab-Specific Standard Operating Procedure. Retrieved from Carleton University Department of Environmental Health and Safety.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- University of the Philippines Diliman. (n.d.). Institute of Chemistry Laboratory Safety Guide.
- Princeton University. (n.d.). Section 6C: Protective Equipment. Retrieved from Princeton University Environmental Health and Safety.
- Sigma-Aldrich. (2025, May 6). Safety Data Sheet: Bromobenzene.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Thomas, A. (2024, September 13). Personal Protection Equipment (PPE) in Cleanrooms.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- S D Fine-Chem Limited. (n.d.). Safety Data Sheet: 1-BROMO-4-FLUOROBENZENE.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Bromo-4-isopropoxy-1-nitro-benzene.
Sources
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. carlroth.com [carlroth.com]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
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- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. chemistry.science.upd.edu.ph [chemistry.science.upd.edu.ph]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
